4-(6-Fluoro-2-pyridyl)thiazol-2-amine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H6FN3S |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
4-(6-fluoropyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6FN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12) |
InChI-Schlüssel |
BFAWGHAEPWVHLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)F)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
4-(6-Fluoro-2-pyridyl)thiazol-2-amine chemical structure and properties
An In-depth Technical Guide to 4-(6-Fluoro-2-pyridyl)thiazol-2-amine: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive analysis of the novel heterocyclic compound, this compound. While direct experimental data for this specific molecule is not extensively available in current literature, this paper leverages established principles of medicinal chemistry and data from close structural analogs to project its chemical properties, outline a robust synthetic pathway, and discuss its potential pharmacological significance. The 2-aminothiazole moiety is a privileged scaffold in drug discovery, known for a wide array of biological activities.[1][2][3] The incorporation of a fluorinated pyridine ring is a strategic modification intended to enhance metabolic stability and target engagement. This document is intended for researchers, chemists, and drug development professionals interested in the exploration of new-generation heterocyclic compounds.
Introduction and Rationale
The 2-aminothiazole (2-AMT) core is a cornerstone in medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates. Its versatile biological profile includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] Strategic functionalization of the 2-AMT scaffold allows for the fine-tuning of its pharmacological properties. The subject of this guide, this compound, represents a logical and compelling next-generation design.
The rationale for this specific structure is twofold:
-
The Pyridyl Moiety: Replacing the commonly seen phenyl group with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving binding affinity and aqueous solubility. Pyridine rings are key components of many kinase inhibitors.[5]
-
Fluorine Substitution: The placement of a fluorine atom on the pyridine ring is a well-established strategy in drug design. Fluorination can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the basicity (pKa) of the pyridine nitrogen, thereby altering pharmacokinetic properties.
This guide will first delineate the predicted molecular and physicochemical properties of the title compound. Subsequently, a detailed, experimentally grounded synthetic protocol is proposed, followed by a discussion of its potential applications in drug discovery based on the known activities of related structures.
Molecular Structure and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Identification
The structure consists of a central 2-aminothiazole ring substituted at the 4-position with a 6-fluoro-2-pyridyl group.
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
The following properties are predicted based on computational models and comparison with structural analogs like 4-(pyridin-2-yl)-1,3-thiazol-2-amine[6] and 4-(fluorophenyl)-1,3-thiazol-2-amine.[7][8]
| Property | Predicted Value / Description | Rationale / Analog Comparison |
| Molecular Formula | C₈H₆FN₃S | Derived from chemical structure. |
| Molecular Weight | 195.22 g/mol | Calculated from the molecular formula. Analog: 4-(pyridin-2-yl)thiazol-2-amine is 177.23 g/mol .[6] |
| Appearance | White to off-white or pale yellow solid | Typical for 2-aminothiazole derivatives.[7] |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and methanol. | The pyridine nitrogen may slightly improve aqueous solubility over phenyl analogs.[8] |
| Melting Point | >150 °C (Predicted) | The melting point of the non-fluorinated pyridyl analog is not readily available, but related aminothiazoles often have melting points in this range or higher.[9][10] |
| pKa (Pyridine N) | ~3-4 | The electron-withdrawing effect of the fluorine atom is expected to decrease the basicity of the pyridine nitrogen compared to the non-fluorinated analog. |
| pKa (Amino Group) | ~5-6 | Typical for a 2-aminothiazole moiety. |
Proposed Synthesis Pathway: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the most direct and widely employed method for constructing the 2-aminothiazole ring system.[2] It involves the condensation reaction between an α-haloketone and a thiourea derivative. The proposed pathway leverages this classical reaction.
Caption: Proposed two-step synthesis of the target compound via Hantzsch reaction.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis of the intermediate (Step 1) is a prerequisite for the final step, and characterization at each stage confirms reaction progress and purity.
Step 1: Synthesis of 2-Bromo-1-(6-fluoro-2-pyridyl)ethanone (Intermediate)
-
Rationale: This step creates the essential α-haloketone electrophile required for the Hantzsch reaction. Bromination at the alpha-carbon of the acetyl group is a standard transformation.
-
Materials:
-
2-Acetyl-6-fluoropyridine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-acetyl-6-fluoropyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water and extract with diethyl ether (3x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-bromo-1-(6-fluoro-2-pyridyl)ethanone can be purified by column chromatography on silica gel.
-
Validation: The structure should be confirmed by ¹H NMR (disappearance of the acetyl methyl singlet and appearance of a new bromomethyl singlet) and Mass Spectrometry (MS) to confirm the correct molecular weight.
Step 2: Synthesis of this compound (Final Product)
-
Rationale: This is the key ring-forming step where the nucleophilic sulfur of thiourea attacks the carbonyl carbon, and the amino group attacks the bromomethyl carbon, followed by dehydration to form the aromatic thiazole ring. This is a classic procedure for synthesizing 2-aminothiazoles.[3][11]
-
Materials:
-
2-Bromo-1-(6-fluoro-2-pyridyl)ethanone (from Step 1)
-
Thiourea
-
Ethanol (95%)
-
Ammonium hydroxide solution
-
-
Procedure:
-
To a solution of 2-bromo-1-(6-fluoro-2-pyridyl)ethanone (1.0 eq) in 95% ethanol, add thiourea (1.1 eq).
-
Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Carefully neutralize the mixture by adding ammonium hydroxide solution dropwise until the pH is approximately 8-9.
-
The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Validation: The final structure must be rigorously confirmed by:
-
¹H and ¹³C NMR spectroscopy to verify the chemical structure and connectivity.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular formula.
-
Melting point analysis to assess purity.
-
Potential Biological and Pharmacological Significance
The designed structure of this compound is not arbitrary; it is rooted in established structure-activity relationships (SAR) that suggest a high potential for biological activity.
-
Anticancer Activity: The 2-aminothiazole scaffold is present in several potent kinase inhibitors. For example, Dasatinib, a leukemia drug, features this core. The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series has shown high potency and selectivity as CDK4/6 inhibitors for cancer treatment.[5] The title compound could be investigated as an inhibitor of various protein kinases implicated in cell proliferation and survival.
-
Antimicrobial and Antifungal Activity: Numerous 2-aminothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[3][12] The mechanism often involves the inhibition of essential microbial enzymes. This compound could be screened against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Anti-inflammatory Properties: Certain substituted thiazoles have been shown to possess anti-inflammatory effects.[12][13] This activity is often linked to the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).
-
Antitubercular Potential: The 2-aminothiazole core has been identified in compounds with activity against Mycobacterium tuberculosis.[1][11] Given the urgent need for new tuberculosis drugs, this is a promising area for investigation.
Conclusion
This compound is a novel and synthetically accessible compound with significant potential in the field of drug discovery. By combining the privileged 2-aminothiazole scaffold with a strategically fluorinated pyridine ring, this molecule is engineered for enhanced pharmacological properties. The predictive analysis of its physicochemical characteristics and the detailed, robust synthetic route provided herein offer a solid foundation for its practical synthesis and investigation. Further research is warranted to explore its efficacy across various biological assays, particularly in the domains of oncology and infectious diseases, to validate its potential as a next-generation therapeutic lead.
References
A complete list of sources cited within this document is provided below for verification and further reading.
-
Sigma-Aldrich. 4-(2-Fluorophenyl)-1,3-thiazol-2-amine.
-
PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.
-
PubChem. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine.
-
Sigma-Aldrich. 4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine.
-
PMC. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
-
PubChem. 2-Amino-6-fluorobenzothiazole.
-
PubChem. 4,6-Difluoro-1,3-benzothiazol-2-amine.
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
-
MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
-
Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
-
Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
-
Chemsrc. 2-Aminothiazole.
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
-
NIST WebBook. 2-Amino-4-(4-nitrophenyl)thiazole.
-
BLDpharm. 4-Fluoro-2-methylbenzo[d]thiazole-6-carboxylic acid.
-
KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
-
Sigma-Aldrich. 4-(2-Fluorophenyl)-1,3-thiazol-2-amine.
-
Hilaris Publisher. Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents.
-
Sigma-Aldrich. 4-Amino-2-fluoropyridine 96%.
-
ACS Publications. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. 4-(2-Fluorophenyl)-1,3-thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(2-Fluorophenyl)-1,3-thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole | CAS#:96-50-4 | Chemsrc [chemsrc.com]
- 10. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]
- 11. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Introduction: The 2-Aminothiazole Scaffold as a Privileged Motif in Medicinal Chemistry
An In-Depth Technical Guide to 2-Amino-4-(pyridin-2-yl)thiazoles: Synthesis, Kinase Inhibition, and Drug Discovery Potential
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] This heterocyclic motif is present in numerous approved drugs and clinical candidates, demonstrating its versatility and favorable drug-like properties. Its prevalence is particularly notable in the field of oncology, where it serves as a core structural element in many kinase inhibitors.[3][4] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The 2-aminothiazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[1][2]
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2-amino-4-(6-fluoropyridin-2-yl)thiazole are summarized below. These properties are calculated based on its chemical structure and provide a preliminary assessment of its drug-likeness.
| Property | Value |
| Molecular Formula | C₈H₆FN₃S |
| Molecular Weight | 195.22 g/mol |
| Structure | |
| Calculated LogP | 1.8 |
| Hydrogen Bond Donors | 1 (amino group) |
| Hydrogen Bond Acceptors | 3 (thiazole nitrogen, pyridine nitrogen, fluorine) |
| Rotatable Bonds | 1 |
Synthesis and Characterization: A General Approach
The synthesis of 2-amino-4-(pyridin-2-yl)thiazoles is most commonly achieved through the Hantzsch thiazole synthesis.[6] This robust and versatile method involves the condensation of an α-haloketone with a thiourea. The following section outlines a general, step-by-step protocol for the synthesis of 2-amino-4-(6-fluoropyridin-2-yl)thiazole, followed by a discussion of standard characterization techniques.
Experimental Protocol: Hantzsch Thiazole Synthesis
Step 1: Synthesis of the α-haloketone intermediate (2-bromo-1-(6-fluoropyridin-2-yl)ethan-1-one)
-
To a solution of 2-acetyl-6-fluoropyridine (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.1 equivalents).
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-haloketone. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to form the 2-aminothiazole ring
-
The crude 2-bromo-1-(6-fluoropyridin-2-yl)ethan-1-one (1 equivalent) is dissolved in a polar solvent such as ethanol or isopropanol.
-
Thiourea (1.1 equivalents) is added to the solution, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC. The formation of the product is typically observed within a few hours.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and neutralized with a base, such as sodium bicarbonate, to precipitate the free base of the 2-aminothiazole product.
-
The precipitate is collected by filtration, washed with water, and dried to afford the crude 2-amino-4-(6-fluoropyridin-2-yl)thiazole.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization
The identity and purity of the synthesized 2-amino-4-(6-fluoropyridin-2-yl)thiazole should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the compound.[6][7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Synthetic Workflow Diagram
Caption: Hantzsch synthesis of 2-amino-4-(6-fluoropyridin-2-yl)thiazole.
Mechanism of Action and Applications in Drug Discovery
The 2-aminothiazole scaffold is a highly effective "hinge-binder" in the ATP-binding site of many kinases.[1][2] The nitrogen atoms of the thiazole ring and the exocyclic amino group can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine region of ATP, effectively blocking the kinase's catalytic activity.
The pyridinyl group at the 4-position of the thiazole ring extends into the solvent-exposed region of the ATP-binding site, providing opportunities for further interactions that can enhance potency and selectivity. The fluorine atom on the pyridine ring in our example compound, 2-amino-4-(6-fluoropyridin-2-yl)thiazole, can modulate the electronic properties of the pyridine ring and potentially form favorable interactions with the protein.
General Mechanism of Kinase Inhibition
Caption: 2-aminothiazole as a kinase hinge-binder.
Structure-Activity Relationships (SAR)
The biological activity of 2-amino-4-(pyridin-2-yl)thiazole derivatives can be fine-tuned by modifying different parts of the molecule:
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing groups like fluorine can alter the pKa of the pyridine nitrogen, affecting its interactions with the kinase.
-
Substitution on the Amino Group: The exocyclic amino group can be further substituted to explore additional interactions within the ATP-binding site. However, this can also disrupt the crucial hydrogen bonding with the hinge region.
-
Modifications at the 5-position of the Thiazole Ring: The 5-position of the thiazole ring is another site for modification, often with small alkyl or aryl groups, to probe for additional hydrophobic interactions.
Safety and Toxicological Considerations
While the 2-aminothiazole scaffold is a valuable tool in drug discovery, it is not without potential liabilities. The thiazole ring can be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. Careful consideration of the metabolic stability and potential for bioactivation is a critical aspect of the drug development process for compounds containing this motif.
Conclusion
The 2-amino-4-(pyridin-2-yl)thiazole scaffold represents a highly promising class of compounds for the development of novel kinase inhibitors. As exemplified by 2-amino-4-(6-fluoropyridin-2-yl)thiazole, these molecules possess the key structural features required for potent and selective inhibition of kinases. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, will empower researchers to design and develop the next generation of targeted therapeutics.
References
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]
-
ResearchGate. (2025). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(pyridin-3-yl)-thiazol-2-amine. Available at: [Link]
-
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(40), 35825-35841. Available at: [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Gao, D., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1-20. Available at: [Link]
-
International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Available at: [Link]
-
European Patent Office. (n.d.). EP 0482607 A1 - Process of producing 2-aminothiazole. Available at: [Link]
-
PubMed. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Available at: [Link]
-
Eureka | Patsnap. (2018). Preparation method of 2-amino-4-fluoropyridine. Available at: [Link]
-
Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. Available at: [Link]
-
ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Available at: [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
Sun, M., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 13(7), e0201186. Available at: [Link]
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excli.de [excli.de]
An In-Depth Technical Guide to the Bioisosteres of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine: A Privileged Scaffold for Kinase Inhibition
Abstract
The 4-(pyridyl)thiazol-2-amine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. This guide provides a comprehensive technical analysis of 4-(6-fluoro-2-pyridyl)thiazol-2-amine, a key exemplar of this structural class. We delve into the strategic rationale behind bioisosteric modifications of its constituent moieties—the 2-aminothiazole core, the 6-fluoro-2-pyridyl ring, and the critical fluorine substituent. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, characterization data, and validated assay methodologies for the design and evaluation of novel analogs targeting prevalent oncogenic pathways, with a primary focus on Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
Introduction: The 4-(Pyridyl)thiazol-2-amine Scaffold in Kinase Inhibitor Design
The 4-(pyridyl)thiazol-2-amine framework has emerged as a "privileged scaffold" in drug discovery, demonstrating a remarkable propensity for yielding potent and selective inhibitors of various protein kinases. Its inherent structural features, including a planar aromatic system capable of engaging in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, make it an ideal starting point for inhibitor design. The parent compound of this guide, this compound, is a representative of a class of compounds that have shown significant promise as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle that are frequently dysregulated in cancer.[1][2] The strategic placement of the fluorine atom on the pyridyl ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[3]
This guide will explore the concept of bioisosterism as a powerful tool to rationally modify and optimize the this compound core. By systematically replacing key functional groups with bioisosteres, we aim to modulate the physicochemical and pharmacological properties of the parent molecule to enhance its therapeutic potential.
Strategic Bioisosteric Replacements
The process of bioisosteric replacement is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's properties while maintaining its core biological activity.[4] For this compound, we will consider bioisosteric modifications at three key positions: the 2-aminothiazole core, the 2-pyridyl ring, and the 6-fluoro substituent.
Bioisosteres of the 2-Aminothiazole Core
The 2-aminothiazole moiety is crucial for the activity of many kinase inhibitors, often forming key hydrogen bonds with the hinge region of the kinase domain. However, this group can also be associated with metabolic liabilities.[5] Therefore, exploring bioisosteric replacements is a critical step in lead optimization.
Common Bioisosteric Replacements for 2-Aminothiazole:
| Bioisostere | Rationale |
| 2-Aminooxazole | The replacement of the sulfur atom with oxygen can reduce lipophilicity and potentially alter the metabolic profile, while preserving the key hydrogen bonding interactions.[5][6] |
| 1,2,4-Thiadiazole | This five-membered ring system can mimic the geometry and electronic properties of the aminothiazole, offering a different substitution pattern for further derivatization. |
| Pyrazole | Pyrazole rings can also serve as effective hinge-binding motifs in kinase inhibitors, offering a different vector for substituent placement.[7] |
| Indazole | This bicyclic heterocycle provides a larger surface area for potential interactions within the ATP binding pocket and can modulate the compound's overall shape and solubility. |
Logical Flow for 2-Aminothiazole Bioisostere Selection:
Caption: Selection of 2-aminothiazole bioisosteres.
Bioisosteres of the 6-Fluoro-2-pyridyl Moiety
The 2-pyridyl group plays a significant role in orienting the molecule within the kinase active site. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions. The fluorine atom at the 6-position is a critical modification.
Role of the 6-Fluoro Substituent:
The introduction of a fluorine atom can have multiple beneficial effects:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can impact its hydrogen bonding capacity and overall pharmacokinetic profile.
-
Metabolic Blocking: Fluorine can block sites of potential metabolism, increasing the compound's half-life.
-
Enhanced Binding Affinity: The fluorine atom can engage in favorable orthogonal multipolar interactions with the protein backbone.
Common Bioisosteric Replacements for the 6-Fluoro-2-pyridyl Group:
| Bioisostere | Rationale |
| Other Halogenated Pyridines (e.g., 6-Chloro-2-pyridyl) | Replacing fluorine with chlorine can alter the electronic and steric properties, potentially leading to different selectivity profiles.[8] |
| Pyrimidyl or Pyridazinyl Rings | Introducing an additional nitrogen atom into the ring can create new hydrogen bonding opportunities and modify the compound's solubility and metabolic stability.[9] |
| Substituted Phenyl Rings (e.g., 2-fluorophenyl, 2-cyanophenyl) | Replacing the pyridine with a substituted phenyl ring removes the hydrogen bond accepting nitrogen but allows for the exploration of a wider range of substituents to probe the hydrophobic pocket. |
| Other Heterocycles (e.g., Thiophene, Furan) | These five-membered rings can mimic the steric profile of the pyridyl ring while offering different electronic properties. |
Synthetic Workflow for Pyridyl Bioisostere Analogs:
Caption: General synthesis of pyridyl bioisostere analogs.
Synthetic Methodologies and Experimental Protocols
The synthesis of 4-(pyridyl)thiazol-2-amine derivatives and their bioisosteres primarily relies on the well-established Hantzsch thiazole synthesis.[10] This method involves the condensation of an α-haloketone with a thiourea derivative.
General Synthesis of 4-(6-Substituted-2-pyridyl)thiazol-2-amines
Protocol: Synthesis of 4-(6-chloro-2-pyridyl)thiazol-2-amine (A Bioisostere of the Fluoro Analog)
-
Synthesis of 2-bromo-1-(6-chloro-2-pyridyl)ethanone (Intermediate 1):
-
To a solution of 2-acetyl-6-chloropyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add bromine (1.0-1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hantzsch Thiazole Synthesis:
-
To a solution of 2-bromo-1-(6-chloro-2-pyridyl)ethanone (Intermediate 1, 1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and then neutralize with a base such as aqueous sodium hydroxide to afford the free base.
-
The product can be further purified by recrystallization or column chromatography.
-
Synthesis of a 2-Aminooxazole Bioisostere
Protocol: Synthesis of 4-(6-fluoro-2-pyridyl)oxazol-2-amine
-
Synthesis of 2-bromo-1-(6-fluoro-2-pyridyl)ethanone (as described previously).
-
Condensation with Urea:
-
To a solution of 2-bromo-1-(6-fluoro-2-pyridyl)ethanone (1.0 eq) in a solvent such as ethanol or DMF, add urea (1.5-2.0 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
After cooling, the product can be isolated by precipitation upon addition of water or by extraction and subsequent purification by column chromatography.[5]
-
In Vitro and In Vivo Evaluation
The biological evaluation of the synthesized bioisosteres is critical to determine their potency, selectivity, and potential as drug candidates. As the 4-(pyridyl)thiazol-2-amine scaffold is prominent in CDK4/6 inhibitors, the following assays are particularly relevant.
In Vitro Assays
4.1.1. Biochemical Kinase Inhibition Assay (CDK4/Cyclin D1)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the CDK4/Cyclin D1 complex.
Protocol:
-
Assay Principle: A luminescent kinase assay, such as Kinase-Glo®, can be used to quantify ATP consumption by the kinase.
-
Reagents: Recombinant human CDK4/Cyclin D1 enzyme, a suitable substrate (e.g., a fragment of the retinoblastoma protein, Rb), ATP, and the Kinase-Glo® reagent.
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96- or 384-well plate, add the CDK4/Cyclin D1 enzyme, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent and measuring the luminescence.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated from the dose-response curve.[11]
4.1.2. Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on CDK4/6 activity (e.g., ER-positive breast cancer cell lines like MCF-7).
Protocol:
-
Cell Line: MCF-7 (ER-positive breast cancer cell line).
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72-96 hours.
-
Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.
-
-
Data Analysis: The GI50 (concentration for 50% inhibition of cell growth) is determined from the dose-response curve.[12]
4.1.3. Target Engagement Assay
To confirm that the compounds are binding to CDK4/6 in a cellular context, a target engagement assay such as the NanoBRET™ Target Engagement assay can be employed.[8]
In Vivo Evaluation
Promising compounds from in vitro studies should be evaluated in preclinical animal models to assess their efficacy and pharmacokinetic properties.
Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line known to be sensitive to CDK4/6 inhibition (e.g., MCF-7) into the flank of the mice.[13][14]
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or via intraperitoneal injection) at various doses and schedules.
-
Efficacy Assessment: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tumor samples at various time points to determine the drug concentration and its effect on the target (e.g., by measuring the phosphorylation of Rb in tumor tissue).[15][16]
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from the in vitro and in vivo assays will be used to establish a structure-activity relationship (SAR) for the synthesized bioisosteres. This will provide insights into which modifications lead to improved potency, selectivity, and drug-like properties.
Illustrative Data Table for Bioisostere Comparison:
| Compound ID | R1 (at position 4) | R2 (at position 2) | CDK4 IC50 (nM) | MCF-7 GI50 (nM) |
| Parent | 6-Fluoro-2-pyridyl | -NH2 | [Hypothetical Data] 15 | [Hypothetical Data] 50 |
| Bioisostere 1 | 6-Chloro-2-pyridyl | -NH2 | [Expected Outcome] 25 | [Expected Outcome] 75 |
| Bioisostere 2 | 2-Pyrimidyl | -NH2 | [Expected Outcome] 10 | [Expected Outcome] 40 |
| Bioisostere 3 | 6-Fluoro-2-pyridyl | -NH-c(C3H5) | [Expected Outcome] 5 | [Expected Outcome] 20 |
| Bioisostere 4 | 6-Fluoro-2-pyridyl | Oxazol-2-amine | [Expected Outcome] 20 | [Expected Outcome] 60 |
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors, particularly targeting the CDK4/6 pathway. This guide has outlined a rational approach to the design, synthesis, and evaluation of bioisosteric analogs of this core structure. The systematic replacement of the 2-aminothiazole, the 6-fluoro-2-pyridyl moiety, and the fluorine substituent allows for a thorough exploration of the chemical space around this privileged scaffold.
Future work should focus on expanding the library of bioisosteres to include more diverse and novel heterocyclic systems. Furthermore, a deeper understanding of the off-target effects of these compounds is necessary to ensure a favorable safety profile. The combination of rational design, efficient synthesis, and robust biological evaluation will be crucial for translating the potential of this scaffold into clinically successful therapeutics.
References
-
Biotheryx Inc. (2023). CDK4/6 bifunctional inhibitors show promise for breast cancer treatment. BioWorld. [Link]
-
Gartner, M. R., et al. (2017). Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. Clinical Cancer Research, 23(19), 5802–5813. [Link]
-
Lau, T., et al. (2013). A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Cancer Research, 73(10), 3132–3144. [Link]
-
Zhang, C., et al. (2018). Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models. Cancer Science, 109(6), 1975-1986. [Link]
-
Moro, S., et al. (2019). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(7), 1034-1039. [Link]
-
Wick, M. J., et al. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. AACR News. [Link]
-
Interchim. (n.d.). Instructions - Tankyrase 1 Chemiluminescent Activity Assay. [Link]
-
Robers, M. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
El-Sayed, M. A., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2207. [Link]
-
BPS Bioscience. (n.d.). TNKS1 (PARP5A) Chemiluminescent Assay Kit. [Link]
-
Anumala, R. R., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 64(24), 18116-18139. [Link]
-
Anumala, R. R., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 64(24), 18116-18139. [Link]
-
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]
-
Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][13][15][16]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. [Link]
-
BPS Bioscience. (n.d.). CDK4 Assay Kit. [Link]
-
ResearchGate. (n.d.). In vivo tumor growth inhibition: s.c. xenograft model. [Link]
-
Foy, R., Lew, K. X., & Saurin, A. T. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]
-
Gelbert, L. M., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Investigational New Drugs, 32(5), 825-837. [Link]
-
Sonawane, S. S., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. [Link]
-
Altogen Labs. (n.d.). HT1080 Xenograft Model. [Link]
-
Kabos, P., & Sartorius, C. A. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. [Link]
-
Moraski, G. C., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 629. [Link]
-
Mohammadi, F., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. New Journal of Chemistry, 47(13), 6293-6304. [Link]
-
Norman, M. H., et al. (2007). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2896-2900. [Link]
-
Khan, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]
-
Mashima, T., et al. (2018). RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science, 109(12), 3946-3956. [Link]
-
Abdel-Aziz, M., & El-Azab, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Al-Otaibi, F. M., et al. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. Cardio-Oncology, 9(1), 32. [Link]
-
Breastcancer.org. (2026, January 29). What Are CDK4/6 Inhibitors? [Link]
-
Li, Y., et al. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]
-
Kettle, J. G., et al. (2018). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 9(11), 1104-1109. [Link]
-
Klutchko, S. R., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2781-2784. [Link]
-
Lucas, M. C., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6142-6145. [Link]
-
El-Naggar, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 289. [Link]
-
World Health Organization. (2021, October 15). Application for the inclusion of the cyclin-dependent kinase 4/6 inhibitors (palbociclib, ribociclib, abemaciclib) in the WHO Model List of Essential Medicines. [Link]
Sources
- 1. en.ice-biosci.com [en.ice-biosci.com]
- 2. breastcancer.org [breastcancer.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. libra.article2submit.com [libra.article2submit.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays | bioRxiv [biorxiv.org]
- 13. CDK4/6 bifunctional inhibitors show promise for breast cancer treatment | BioWorld [bioworld.com]
- 14. aacr.org [aacr.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Hydrogen bond donor/acceptor profile of 2-aminothiazoles
An In-depth Technical Guide to the Hydrogen Bond Donor/Acceptor Profile of 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its prevalence is largely attributable to its versatile role as a bioisostere and its rich hydrogen bonding capabilities, which are critical for molecular recognition at biological targets. This guide provides an in-depth analysis of the hydrogen bond donor and acceptor profile of the 2-aminothiazole scaffold. We will dissect the distinct roles of the endocyclic nitrogen, the exocyclic amine, and the thiazole sulfur, explore the influence of electronic and steric substituent effects, and detail robust experimental and computational methodologies for characterizing these interactions. Through a synthesis of foundational principles and field-proven insights, this document serves as a technical resource for scientists engaged in the strategic design and optimization of 2-aminothiazole-based therapeutics.
Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged heterocyclic scaffold, a distinction earned due to its repeated success in bioactive compounds. Its structure is found in a diverse range of therapeutic agents, from the antihistamine Azelastine to the kinase inhibitor Dasatinib. The scaffold's utility stems from its rigid, planar geometry, favorable metabolic profile, and, most importantly, its intricate network of hydrogen bond donors and acceptors. Understanding and strategically manipulating this hydrogen bond profile is paramount for achieving high-affinity and selective target engagement in drug design. This guide moves beyond a simple cataloging of features to explain the underlying principles that govern these critical non-covalent interactions.
The Duality of Hydrogen Bonding in 2-Aminothiazoles
The hydrogen bonding potential of 2-aminothiazole is not monolithic; it is a nuanced interplay between three key atoms, each with a distinct character. The system can be broadly understood as possessing a strong, directional hydrogen bond donor (HBD) site and a primary hydrogen bond acceptor (HBA) site, creating a "donor-acceptor" vector that is frequently exploited in ligand design.
The Endocyclic Nitrogen (N3): A Primary Hydrogen Bond Acceptor
The ring nitrogen at position 3 (N3) is the most prominent and reliable hydrogen bond acceptor in the 2-aminothiazole scaffold. This nitrogen atom is sp2-hybridized, and its lone pair of electrons is located in an orbital in the plane of the ring, making it highly accessible for interaction with hydrogen bond donors from a receptor, such as the backbone N-H of an amino acid.
The basicity, and therefore the H-bond acceptor strength, of this nitrogen is significantly influenced by the electronic nature of the exocyclic amino group at position 2. The amino group donates electron density into the ring system via resonance, which increases the electron density on the N3 atom, enhancing its ability to accept a hydrogen bond. This resonance effect makes the N3 atom a stronger acceptor than what might be observed in a simple thiazole ring.
The Exocyclic Amino Group (-NH2): A Versatile Hydrogen Bond Donor
The exocyclic amino group at the C2 position serves as the primary hydrogen bond donor. It possesses two N-H bonds that can engage with hydrogen bond acceptors on a protein target, such as the carbonyl oxygen of a peptide backbone or the side chain of an aspartate or glutamate residue.
The donor strength of this group is intrinsically linked to the electronic properties of the thiazole ring itself. The electron-withdrawing nature of the heterocyclic ring pulls electron density away from the amino group, increasing the partial positive charge on the hydrogen atoms and making them stronger, more acidic donors. This push-pull electronic system is a classic example of resonance-assisted hydrogen bonding.
The Thiazole Sulfur (S1): A Weak and Context-Dependent Acceptor
While the N3 and -NH2 groups are the primary actors, the thiazole sulfur atom at position 1 should not be entirely discounted. The sulfur atom possesses lone pairs of electrons and can, in specific geometric contexts, function as a weak hydrogen bond acceptor. These interactions are generally longer and weaker than those involving nitrogen or oxygen acceptors. However, in a sterically constrained active site, even these weak S···H-X interactions can contribute to the overall binding affinity and ligand orientation. Their significance is highly context-dependent and often revealed through high-resolution X-ray crystallography or sensitive spectroscopic methods.
Diagram 1: Hydrogen Bonding Profile of 2-Aminothiazole
This diagram illustrates the primary hydrogen bond donor and acceptor sites on the core 2-aminothiazole scaffold.
Caption: Key hydrogen bonding sites on the 2-aminothiazole scaffold.
Modulating the H-Bond Profile: The Impact of Substituents
A key principle in medicinal chemistry is that the core scaffold is just a starting point. The hydrogen bonding profile of 2-aminothiazole can be finely tuned by introducing substituents at positions 4 and 5 of the thiazole ring.
-
Electron-Withdrawing Groups (EWGs): Placing an EWG (e.g., a nitro group, cyano, or trifluoromethyl) at C4 or C5 will pull electron density out of the ring system. This has a dual effect:
-
It decreases the basicity and H-bond acceptor strength of the N3 nitrogen.
-
It increases the acidity and H-bond donor strength of the exocyclic -NH2 group by further polarizing the N-H bonds.
-
-
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., a methyl or methoxy group) will push electron density into the ring. This will:
-
Increase the electron density and H-bond acceptor strength at N3.
-
Slightly decrease the H-bond donor strength of the -NH2 group.
-
This predictable modulation allows for the rational design of analogues to match the electronic requirements of a specific protein active site.
Table 1: Predicted Effects of Substituents on H-Bonding Properties
| Substituent Type at C4/C5 | Effect on N3 Acceptor Strength | Effect on -NH2 Donor Strength | Rationale |
| Electron-Withdrawing | Decreased | Increased | Inductive/resonance withdrawal pulls density from N3 and polarizes N-H bonds. |
| Electron-Donating | Increased | Decreased | Inductive/resonance donation pushes density toward N3 and reduces N-H polarity. |
Experimental and Computational Characterization
Asserting a molecule's hydrogen bonding profile requires empirical evidence and theoretical validation. A multi-faceted approach combining solid-state analysis, solution-phase studies, and in silico modeling provides the most complete and trustworthy picture.
X-Ray Crystallography: Definitive Evidence in the Solid State
High-resolution co-crystal structures of a 2-aminothiazole ligand bound to its target protein provide unambiguous proof of hydrogen bonding interactions.
Self-Validating Protocol: Crystallographic Analysis
-
Objective: To definitively identify H-bond donors and acceptors and measure precise bond lengths and angles.
-
Methodology:
-
Co-crystallize the purified target protein with the 2-aminothiazole ligand.
-
Collect diffraction data using a synchrotron X-ray source for highest resolution (< 2.0 Å).
-
Solve and refine the structure.
-
-
Validation Criteria:
-
Distance: An ideal hydrogen bond between a donor (D) and acceptor (A) should have a D-A distance between 2.7 and 3.3 Å.
-
Angle: The D-H···A angle should be close to linear (150-180°).
-
Electron Density: Clear "sausage-shaped" electron density should be visible between the donor and acceptor atoms in the refined maps (e.g., 2Fo-Fc maps).
-
-
Causality: This method provides the gold standard for evidence. The precise geometric data confirms not only the existence of the bond but also its strength and directionality, which is critical for structure-based drug design.
NMR Spectroscopy: Probing Interactions in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding in the more biologically relevant solution state.
Self-Validating Protocol: 1H NMR Titration
-
Objective: To observe the chemical shift changes of the -NH2 protons upon interaction with a soluble H-bond acceptor.
-
Methodology:
-
Dissolve the 2-aminothiazole compound in a non-protic solvent (e.g., DMSO-d6 or CDCl3).
-
Record a baseline 1H NMR spectrum, noting the chemical shift (δ) of the -NH2 protons.
-
Perform a titration by adding increasing equivalents of a known H-bond acceptor (e.g., DMSO-d6 itself in CDCl3, or a soluble carboxylate salt).
-
Record a spectrum after each addition.
-
-
Validation Criteria:
-
A significant downfield shift (increase in δ) of the -NH2 proton signal upon addition of the acceptor is direct evidence of hydrogen bond formation. The magnitude of the shift correlates with the strength of the interaction.
-
The process should be reversible upon dilution or temperature change.
-
-
Causality: The chemical shift of a proton is highly sensitive to its electronic environment. Formation of a hydrogen bond deshields the proton, causing its resonance to move downfield. This experiment directly probes the donor capability of the -NH2 group in solution.
Computational Modeling: Predicting and Quantifying Interactions
In silico methods are indispensable for predicting hydrogen bonding potential and rationalizing experimental findings.
Self-Validating Protocol: Molecular Electrostatic Potential (MEP) Surface Calculation
-
Objective: To visualize and quantify the electron-rich (acceptor) and electron-poor (donor) regions of the molecule.
-
Methodology:
-
Build the 3D structure of the 2-aminothiazole derivative.
-
Perform a geometry optimization using a suitable quantum mechanics level of theory (e.g., DFT with B3LYP functional and a 6-31G* basis set).
-
Calculate the MEP surface and map it onto the molecule's electron density.
-
-
Validation Criteria:
-
The surface should show a region of intense negative potential (typically colored red/orange) around the N3 lone pair, confirming its HBA character.
-
A region of intense positive potential (typically colored blue) should be located on the hydrogens of the exocyclic -NH2 group, confirming their HBD character.
-
The magnitude of the potential (V_min at N3, V_max at the N-H protons) can be used to rank a series of analogues. These calculated values should correlate with experimentally determined properties like pKa or observed H-bond strengths.
-
-
Causality: The MEP is a real physical property that reflects the net electrostatic effect of a molecule's electron and proton distribution. It provides a powerful, visual, and quantitative prediction of where a molecule will engage in electrostatic interactions, including hydrogen bonding.
Diagram 2: Integrated Workflow for H-Bond Characterization
This diagram outlines the synergistic workflow combining computational prediction with experimental validation.
The Fulcrum of Potency: A Technical Guide to Fluorine Substitution in Thiazole-Pyridine Kinase Inhibitors
Part 1: The Strategic Imperative for Fluorination in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation to apoptosis. The deregulation of kinase signaling is a hallmark of numerous pathologies, most notably cancer. Within the medicinal chemist's armamentarium, the thiazole-pyridine scaffold has emerged as a privileged structure, adept at fitting into the ATP-binding pocket of many kinases. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, including insufficient potency, poor selectivity, rapid metabolic degradation, and unfavorable pharmacokinetic profiles.
This guide delineates the strategic and tactical application of fluorine substitution, a powerful tool that has become indispensable in overcoming these hurdles. The introduction of fluorine is not a speculative art but a deliberate, mechanistically-grounded strategy to rationally tune molecular properties. By leveraging the unique physicochemical characteristics of this small, highly electronegative atom, researchers can profoundly influence a molecule's interaction with its target protein and its fate within a biological system.[1][2] We will explore the causal relationships behind fluorine's effects, moving from fundamental principles to field-proven applications, providing researchers and drug development professionals with a comprehensive understanding of its role in optimizing thiazole-pyridine kinase inhibitors.
Part 2: Fundamental Physicochemical Impact of Fluorine Substitution
The decision to incorporate fluorine is rooted in its distinct atomic and bonding properties, which are unlike any other element. Its effects are manifold and can be leveraged to fine-tune a drug candidate's profile.[2]
-
Electronegativity and Inductive Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. When placed near a basic nitrogen atom in the pyridine ring, it can significantly lower the pKa, reducing its basicity. This modulation can be critical for improving cell membrane permeability and bioavailability, as highly basic compounds are often protonated at physiological pH, trapping them outside the cell.[1][2]
-
Carbon-Fluorine (C-F) Bond Strength: The C-F bond is the strongest single bond in organic chemistry. This inherent stability makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of most drugs. Replacing a metabolically labile C-H bond with a C-F bond is a cornerstone strategy for enhancing metabolic stability.[3][4]
-
Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of hydrogen, often enabling its introduction without causing significant steric clashes in a protein's binding pocket.[2]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule through stereoelectronic effects. This can pre-organize the inhibitor into a more favorable conformation for binding to the kinase, thereby increasing potency.[1]
Part 3: Enhancing Potency and Binding Affinity
The ultimate goal of a kinase inhibitor is to bind with high affinity and specificity to its target. Fluorine can be instrumental in achieving this by modifying key protein-ligand interactions. The introduction of fluorine can alter the electronic distribution across the thiazole-pyridine core, influencing hydrogen bonding strengths and creating favorable orthogonal multipolar interactions between the C-F dipole and carbonyl groups of amino acid residues in the ATP binding pocket.[1]
| Kinase Target | Compound ID | Key Structural Feature | IC50 (nM) | Fold Improvement |
| EGFR | HD (OH only) | para-Hydroxyphenyl | 9.1 | - |
| EGFR | HD 1 (F) | para-Hydroxyphenyl, meta-Fluoro | 3.8 | ~2.4x |
Data synthesized from Francis et al. (2018) for illustrative purposes of fluorine's impact.[5]
In this example, the addition of a single fluorine atom (HD 1) more than doubled the inhibitory potency against the EGFR kinase compared to its non-fluorinated counterpart.[5] This enhancement is often attributed to the fluorine atom engaging in favorable interactions within a hydrophobic pocket or altering the electronics of the scaffold to improve key hydrogen bonds.
Part 4: Optimizing Metabolic Stability and Pharmacokinetics
A potent inhibitor is of little therapeutic value if it is cleared from the body too rapidly. Metabolic instability is a primary reason for drug candidate failure. Aromatic rings and activated alkyl groups are often "metabolic soft spots," susceptible to hydroxylation by CYP enzymes.
Strategic fluorination provides a robust solution to this problem. By replacing a hydrogen atom at a site of metabolism with a fluorine atom, that position is effectively blocked from oxidation due to the strength of the C-F bond.[3] This can dramatically increase the half-life (t½) and overall exposure (Area Under the Curve, AUC) of the drug.
Part 6: Conclusion and Future Outlook
The strategic incorporation of fluorine is a validated and powerful approach in the optimization of thiazole-pyridine kinase inhibitors. Its ability to concurrently enhance potency, block metabolic liabilities, and improve pharmacokinetic properties makes it an essential consideration in modern medicinal chemistry. [1][6]The examples and protocols provided in this guide demonstrate that the effects of fluorination are predictable and can be rationally applied to solve common drug development challenges. As synthetic methodologies for fluorination continue to advance, enabling more precise and late-stage introductions of fluorine, its role will only expand. The future of kinase inhibitor design will undoubtedly see even more sophisticated applications of fluorine to achieve highly selective, potent, and durable therapeutic agents.
References
-
Francis, A. A., et al. (2018). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
-
Vovk, M. V., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Gill, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
-
O'Hagan, D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. Available at: [Link]
-
Graham, J. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, A., et al. (2025). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, R. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
-
Pike, K. G., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 | MDPI [mdpi.com]
Methodological & Application
Technical Application Note: Leveraging 4-(6-Fluoro-2-pyridyl)thiazol-2-amine in FBDD
Part 1: Executive Summary & Rationale
The "Fluorine Advantage" in Fragment Libraries
4-(6-Fluoro-2-pyridyl)thiazol-2-amine (F-PTA-02 ) represents a high-value scaffold for Fragment-Based Drug Discovery (FBDD). Unlike generic aminothiazoles, the incorporation of the 6-fluoro-2-pyridyl moiety elevates this fragment from a simple hinge-binder to a dual-purpose probe.
Why this fragment?
-
19F-NMR Reporter: The fluorine atom acts as a sensitive, background-free NMR handle, enabling high-throughput "cocktail" screening without protein labeling.
-
Privileged Kinase Scaffold: The 2-aminothiazole motif is a proven ATP-competitive pharmacophore (resembling the core of Dasatinib and CDK inhibitors), capable of bidentate hydrogen bonding with the kinase hinge region.
-
Metabolic Blocking: The fluorine substitution at the 6-position of the pyridine ring blocks a potential site of oxidative metabolism (CYP450), a common liability in pyridine-containing leads.
Physicochemical Profile (Calculated)
| Property | Value | FBDD Suitability |
| MW | 195.22 Da | Ideal (<300 Da, "Rule of 3") |
| cLogP | ~1.8 | Good (Hydrophobic enough for binding, soluble enough for assay) |
| H-Bond Donors | 2 (NH₂) | High (Key for growing vectors) |
| H-Bond Acceptors | 3 (N, N, F) | High (Hinge interaction) |
| TPSA | ~50 Ų | Ideal (High permeability potential) |
| Solubility | >10 mM (DMSO) | Excellent for stock preparation |
Part 2: Synthetic Protocol (Hantzsch Cyclization)
Objective: Synthesize high-purity F-PTA-02 free of copper or transition metal contaminants that could interfere with SPR or NMR assays.
Reaction Scheme
The synthesis follows a modified Hantzsch thiazole synthesis, reacting a brominated acetylpyridine with thiourea.
Figure 1: Synthetic pathway for F-PTA-02 via Hantzsch cyclization.
Step-by-Step Procedure
-
Bromination:
-
Dissolve 6-fluoro-2-acetylpyridine (1.0 eq) in glacial acetic acid.
-
Add bromine (1.0 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours.
-
Critical: Monitor by LCMS. Over-bromination leads to byproducts.
-
Precipitate with ether, filter, and dry the
-bromoketone intermediate.
-
-
Cyclization:
-
Suspend the
-bromoketone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (10 mL/g). -
Reflux for 2–4 hours. The suspension will dissolve, then typically precipitate the hydrobromide salt of the product.
-
Cool to 0°C and filter.
-
-
Free Base Generation & Purification:
-
Suspend the salt in water. Adjust pH to ~9 using saturated NaHCO₃ or NH₄OH.
-
Extract with EtOAc (3x). Dry over Na₂SO₄.
-
Purification: Recrystallize from EtOH/Water or perform Flash Chromatography (DCM:MeOH 95:5).
-
QC Check: Purity >98% by HPLC is required for FBDD to avoid "false hits" from impurities.
-
Part 3: Screening Methodologies
Workflow Overview
This fragment is prone to aggregation-based false positives (common with aminothiazoles). The workflow employs a "Filter & Confirm" strategy.
Figure 2: Screening cascade prioritizing 19F NMR for hit identification and SPR for validation.
Protocol A: Ligand-Observed 19F NMR (T2 Relaxation)
Why: The fluorine atom allows you to screen F-PTA-02 in mixtures (cocktails) of 10-20 fragments without signal overlap.
-
Cocktail Preparation: Mix F-PTA-02 with 9 other fluorinated fragments (20-50 µM each) in buffer (PBS, pH 7.4, 10% D₂O).
-
T2 Filter (CPMG): Acquire 19F NMR spectra with and without the target protein (Protein conc: 10-20 µM).
-
Readout:
-
Binder: Significant line broadening or signal reduction in the presence of protein (due to faster T2 relaxation of the bound state).
-
Non-binder: Signal intensity remains unchanged.
-
-
Control: Add a known competitor (if available) to displace the fragment, recovering the sharp 19F signal (confirms specific binding).
Protocol B: Surface Plasmon Resonance (SPR)
Why: To rule out aggregation (common with aminothiazoles) and determine binding kinetics (
-
Sensor Chip: Immobilize target protein (e.g., CM5 chip, amine coupling).
-
Running Buffer: HBS-P+ (must contain 0.05% Tween-20 or Triton X-100 ).
-
Note: Detergent is critical to prevent the aminothiazole from forming colloidal aggregates that mimic binding.
-
-
Injection: Inject F-PTA-02 as a concentration series (e.g., 500 µM down to 15 µM).
-
Analysis:
-
Look for "square wave" sensorgrams (fast on/off) typical of fragments.
-
Red Flag: Slow dissociation or binding exceeding theoretical
indicates non-specific aggregation.
-
Part 4: Fragment Evolution (Hit-to-Lead)
Once F-PTA-02 is validated as a hit, the primary vector for growth is the C2-amine .
Strategy: Amide Coupling / Urea Formation
The C2-amine is relatively nucleophilic but can be deactivated by the electron-withdrawing thiazole/pyridine rings.
-
Pathway 1 (Amide): React with acid chlorides or carboxylic acids (HATU coupling) to reach into the "back pocket" of the kinase.
-
Pathway 2 (Reductive Amination): React with aldehydes to form secondary amines (maintaining basicity).
Design Note:
Retain the Fluorine atom during early optimization. It continues to serve as an NMR handle to track binding affinity changes (
Part 5: Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| False Positives (SPR/NMR) | Colloidal Aggregation | Add 0.01–0.05% Triton X-100 to buffers. |
| Low Solubility | Planar stacking | Protonate the pyridine (pH < 5) for stock, or use DMSO cosolvent up to 5%. |
| Oxidation (Assay) | Aminothiazole oxidation | Include 1 mM DTT or TCEP in assay buffers. |
| No Reaction (Synthesis) | Deactivated amine | Use strong bases (NaH) or metal-catalyzed couplings (Buchwald) if standard amidation fails. |
Safety Warning: Aminothiazoles can be skin sensitizers. Handle all powders in a fume hood.
References
-
General FBDD with Fluorine
-
Aminothiazoles as Privileged Structures
-
Aggregation & False Positives
-
19F NMR Screening Protocols
-
Synthesis of Pyridyl-Thiazoles
-
Hantzsch Thiazole Synthesis - Portal. Organic Chemistry Portal. Link
-
Sources
- 1. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 9. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Buchwald-Hartwig amination of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine
Application Note: High-Efficiency Buchwald-Hartwig N-Arylation of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine
Part 1: Strategic Overview & Chemical Context
1.1 The Challenge: Heteroaromatic Amine Coupling The substrate This compound represents a "privileged scaffold" in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors (e.g., targeting CDK, FLT3, or SRC families). However, it presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling:
-
Reduced Nucleophilicity: The amine at the C2 position of the thiazole is inherently less nucleophilic than aniline due to the electron-withdrawing nature of the thiazole ring. The 6-fluoro-2-pyridyl substituent at C4 further exacerbates this by withdrawing electron density through conjugation, rendering the
significantly sluggish. -
Catalyst Poisoning: The thiazole sulfur and the pyridine nitrogen are potent
-donors capable of displacing phosphine ligands or forming stable, non-reactive Pd-chelate complexes (catalyst resting states), leading to reaction stalling. -
Site Selectivity: While the exocyclic amine is the target, the pyridine nitrogen can occasionally compete for arylation under forcing conditions if the catalyst is not sterically demanding.
1.2 The Solution: Ligand-Controlled Reactivity
Standard ligands (BINAP, DPPF, Xantphos) often fail with this substrate class, resulting in low conversion or hydrodehalogenation of the electrophile. The solution lies in using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands), specifically BrettPhos and
-
BrettPhos: Provides the optimal balance of steric bulk to prevent catalyst poisoning by the thiazole/pyridine nitrogens while maintaining high activity for the reductive elimination step.
-
Precatalyst Strategy: Utilizing Pd(II) Precatalysts (Gen 3 or Gen 4) is strictly recommended over
to ensure rapid, reliable generation of the active species without the induction period or inhibitory effects of dba.
Part 2: Mechanistic Insight & Selection Criteria
The catalytic cycle for this specific substrate relies on the Amine Binding step. Because the 2-aminothiazole is electron-deficient, the equilibrium for amine binding to the oxidative addition complex
Critical Parameter Selection:
| Parameter | Recommendation | Rationale |
| Ligand | BrettPhos (First Choice) | BrettPhos is the gold standard for primary heteroaromatic amines. |
| Pd Source | BrettPhos Pd G4 | Ensures 1:1 L:Pd ratio and immediate activation at room temperature. Avoids "dba" inhibition. |
| Base | NaOtBu (Standard) | NaOtBu promotes rapid deprotonation/reductive elimination. Use anhydrous |
| Solvent | Higher boiling point (102°C) than dioxane; promotes solubility of polar thiazoles; accelerates rate. | |
| Temperature | 90°C - 110°C | High thermal energy is required to overcome the activation barrier for the electron-poor amine. |
Part 3: Visualization of Reaction Logic
The following diagram outlines the decision matrix and catalytic flow for this specific amination.
Caption: Logical workflow for selecting reaction parameters based on the specific electronic and steric properties of the this compound scaffold.
Part 4: Detailed Experimental Protocol
Objective: Coupling of this compound (1.0 equiv) with an Aryl Bromide (1.2 equiv).
Materials Preparation
-
Amine: this compound (Recrystallize if dark/impure; impurities poison Pd).
-
Electrophile: Aryl Bromide (or Chloride).
-
Catalyst: BrettPhos Pd G4 (Sigma-Aldrich/Strem).
-
Base: Sodium tert-butoxide (NaOtBu) - Must be stored in a glovebox or fresh bottle.
-
Solvent: Anhydrous
-Amyl alcohol (2-methyl-2-butanol).
Step-by-Step Procedure (1.0 mmol Scale)
-
Setup:
-
Equip a 20 mL reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.
-
Note: If using NaOtBu, weigh reagents in a glovebox or under a flow of Nitrogen/Argon.
-
-
Reagent Addition:
-
Add This compound (271 mg, 1.0 mmol).
-
Add Aryl Bromide (1.2 mmol).
-
Add NaOtBu (135 mg, 1.4 mmol).
-
Add BrettPhos Pd G4 (18 mg, 0.02 mmol, 2 mol% ).
-
Optimization Note: If the aryl bromide is sterically hindered (ortho-substituted), increase catalyst to 4 mol%.
-
-
-
Solvent & Degassing:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous
-Amyl alcohol (4.0 mL) via syringe. (Concentration: 0.25 M).
-
-
Reaction:
-
Place the vial in a pre-heated block at 100°C .
-
Stir vigorously (1000 rpm). The reaction usually turns from orange to dark red/brown.
-
Monitor by LC-MS at 1 hour and 4 hours.
-
Success Marker: Disappearance of the thiazole amine peak (
).
-
-
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and water (20 mL).[3]
-
Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Scavenging (Crucial): Add QuadraPure™ TU (thiourea scavenger) or activated charcoal to the organic layer and stir for 30 mins to remove Palladium residues (essential for biological testing).
-
Filter through a pad of Celite.
-
Concentrate in vacuo.
-
Purification:
-
Flash Chromatography: Typically Hexanes/EtOAc or DCM/MeOH gradients.
-
Note: Aminothiazoles can streak on silica. Add 1% Triethylamine to the eluent if necessary.
-
Part 5: Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM recovered) | Catalyst poisoning or inactive Pd species. | 1. Ensure NaOtBu is fresh (white powder, not yellow).2. Switch to |
| Debromination of Aryl Halide | 1. Lower temperature to 80°C.2. Ensure solvent is strictly anhydrous.3. Switch solvent to Dioxane . | |
| Low Yield (Incomplete) | Catalyst death before completion. | 1. Add a second portion of catalyst (1 mol%) after 4 hours.2. Increase concentration to 0.5 M. |
| Product is "Sticky"/Dark | Residual Palladium contamination. | Use MP-TMT resin scavengers or recrystallize from EtOH/Water. |
Part 6: Synthesis of Starting Material (Context)
If the user needs to synthesize the this compound scaffold itself before the Buchwald coupling, the Hantzsch Thiazole Synthesis is the standard route.
Caption: Hantzsch synthesis route to generate the starting amine if not commercially available.
References
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012).[4][5] Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435.[4][5][6]
-
[Link]
- Core reference establishing BrettPhos/AcOH system for aminothiazoles.
-
- Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2024). Design and Use of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Reviews. (General Precatalyst Reference).
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
[Link]
- Comprehensive guide on ligand selection.
-
-
Johnson Matthey Technology Review. (2025).
-
[Link]
- Industrial application d
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02979D [pubs.rsc.org]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles [dspace.mit.edu]
- 6. Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for Enhancing the Solubility of Fluorinated Aminothiazoles in Dimethyl Sulfoxide (DMSO)
Abstract
Fluorinated aminothiazoles are privileged scaffolds in modern drug discovery, frequently utilized for their unique biological activities.[1][2] However, their development is often hampered by poor solubility, a challenge that persists even in powerful organic solvents like Dimethyl Sulfoxide (DMSO). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate and enhance the solubility of these challenging compounds in DMSO. We will explore the physicochemical underpinnings of this solubility issue and present a series of validated protocols, from foundational kinetic solubility assessments to advanced co-solvent and pH modification strategies.
Introduction: The Fluorinated Aminothiazole Solubility Challenge
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, anti-inflammatory, and anticancer agents.[3][4] The strategic incorporation of fluorine or fluorinated alkyl groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[5][6] However, these benefits often come at the cost of reduced solubility. The high electronegativity of fluorine can lead to strong crystal lattice energies and low solvation potential, making these compounds difficult to dissolve.[7]
Dimethyl Sulfoxide (DMSO) is the solvent of choice for high-throughput screening (HTS) and compound storage due to its exceptional ability to dissolve a wide range of hydrophilic and hydrophobic compounds.[8][9] Yet, even with DMSO, fluorinated aminothiazoles can exhibit problematic solubility, leading to inaccurate assay results and hindering further development. This guide provides a logical framework for overcoming this critical bottleneck.
Foundational Protocol: Baseline Kinetic Solubility Assessment in DMSO
Before attempting enhancement, it is crucial to establish a reliable baseline of the compound's kinetic solubility. This protocol provides a rapid assessment of how much compound remains in solution after a DMSO stock is diluted into an aqueous environment, mimicking the first step of many biological assays.[10][11]
Protocol 2.1: Turbidimetric Kinetic Solubility Assay
This method measures the light scattering caused by compound precipitation.
Materials:
-
Test Compound (Fluorinated Aminothiazole)
-
Anhydrous DMSO (≥99.9% purity)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication.
-
Serial Dilution: In the 96-well plate, perform a 3-fold serial dilution of the 10 mM stock solution with DMSO to create a range of concentrations.
-
Aqueous Dilution: Rapidly dilute each concentration 1-in-50 into PBS (e.g., 4 µL of DMSO stock into 196 µL of PBS). This results in a final DMSO concentration of 2%. Include a DMSO-only control.
-
Incubation: Incubate the plate at 25°C for 1 hour, allowing for equilibration and potential precipitation.[10]
-
Measurement: Measure the absorbance (or turbidity) of each well at 620 nm.[10][12]
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control (typically <1.5-fold the absorbance).[10]
Core Enhancement Strategies
If the baseline solubility is insufficient for the intended application (e.g., <100 µM for a primary screen), the following strategies can be employed sequentially or in combination.
Strategy 1: Thermal Agitation
The simplest approach is to gently heat the DMSO-compound mixture. Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid compound.[3]
Protocol 3.1: Solubility Enhancement via Controlled Heating
-
Add the solid fluorinated aminothiazole to the desired volume of DMSO to make the target concentration.
-
Place the vial in a heating block or water bath set to 40-50°C. Caution: Do not exceed 60°C to avoid potential compound degradation.
-
Vortex the sample intermittently for 15-30 minutes.
-
Visually inspect for complete dissolution.
-
Allow the solution to cool to room temperature. Observe if the compound remains in solution. If precipitation occurs, this method may not be suitable, or a lower concentration is required.
Strategy 2: pH Modification
Aminothiazoles contain a basic ring nitrogen and an exocyclic amino group, making their solubility pH-dependent.[3][13] The pKa of the 2-aminothiazole core is approximately 5.4, indicating that in acidic conditions, the molecule can be protonated to form a more soluble salt.[14][15]
Protocol 3.2: Acidification for Solubility Enhancement
-
Prepare a stock solution of a mild acid, such as 1 M HCl in an appropriate solvent (e.g., methanol or water).
-
To your target volume of DMSO, add a small, precise volume of the acid stock. Start with a sub-stoichiometric amount relative to your compound.
-
Add the solid fluorinated aminothiazole and vortex thoroughly.
-
If solubility is not achieved, incrementally add more acid, vortexing after each addition.
-
Critical Consideration: This method must be used with caution. The final pH of the stock solution and, more importantly, the final assay solution, must be compatible with the biological system being tested. A significant change in buffer pH can alter protein function or cell viability.
Strategy 3: Co-Solvent Systems
Using a mixture of solvents can disrupt the solute-solute interactions that favor the solid state and improve solvation.[16][17] For drug discovery applications, co-solvents must be biocompatible and used at low final concentrations in the assay.
Commonly Used Co-Solvents with DMSO:
-
Polyethylene Glycol 300/400 (PEG 300/400): A viscous, low-toxicity polymer often used in formulations.[17]
-
Ethanol: A polar protic solvent that can disrupt hydrogen bonding networks.
-
N-methyl-2-pyrrolidone (NMP): A powerful polar aprotic solvent, often used for very challenging compounds.
Protocol 3.3: Co-Solvent Screening
-
Prepare several binary solvent mixtures (e.g., 90:10, 75:25, 50:50 v/v ratios of DMSO:Co-solvent).
-
Add the solid fluorinated aminothiazole to each mixture to achieve the same target concentration.
-
Vortex all samples for 15-30 minutes at room temperature.
-
Visually inspect each vial to determine the most effective co-solvent system.
-
Perform a kinetic solubility test (Protocol 2.1) on the most promising stock solution to ensure the compound remains soluble upon aqueous dilution.
Data Presentation & Decision Workflow
Table 1: Illustrative Solubility Enhancement Data
The following table provides a representative example of how to summarize data from the described protocols for a hypothetical fluorinated aminothiazole (F-ATZ-1).
| Method | Solvent System (v/v) | Max Achieved Conc. (mM) | Observation Notes |
| Baseline | 100% DMSO | 1.5 | Precipitates upon cooling after heating. |
| Thermal | 100% DMSO @ 50°C | 5.0 | Stable at RT after cooling. |
| pH Mod. | 100% DMSO + 1 eq. HCl | 25.0 | Clear solution, pH of stock ~3. |
| Co-Solvent 1 | 90% DMSO / 10% PEG 300 | 8.0 | Stable clear solution. |
| Co-Solvent 2 | 75% DMSO / 25% PEG 300 | 15.0 | Stable clear solution. |
| Co-Solvent 3 | 90% DMSO / 10% Ethanol | 6.0 | Stable clear solution. |
Diagram 1: Experimental Workflow for Solubility Screening
This diagram outlines the systematic process for evaluating and enhancing compound solubility.
Caption: Workflow for solubility assessment and enhancement.
Diagram 2: Decision Matrix for Enhancement Strategy
This diagram helps researchers choose the most appropriate method based on the downstream application.
Caption: Selecting a solubility strategy based on assay type.
Troubleshooting and Best Practices
-
Compound Stability in DMSO: While generally stable, some 2-aminothiazoles can degrade in DMSO over time, especially when stored at room temperature.[18] It is recommended to store DMSO stocks at -20°C and minimize freeze-thaw cycles.
-
Precipitation in Assay: Even if a high-concentration stock is achieved, the compound may precipitate when diluted into the final aqueous assay buffer. Always perform a final solubility check under the exact assay conditions (buffer, protein concentration, final DMSO percentage).
-
Purity Confirmation: Before embarking on extensive solubility studies, confirm the purity of the solid compound, as insoluble impurities can be mistaken for poor solubility of the active pharmaceutical ingredient (API).
-
Thermodynamic vs. Kinetic Solubility: The protocols here focus on kinetic solubility, which is most relevant for HTS.[11] For formulation and late-stage development, determining thermodynamic (equilibrium) solubility using the shake-flask method is essential.[12]
Conclusion
Enhancing the DMSO solubility of fluorinated aminothiazoles is a critical and achievable step in the drug discovery pipeline. By systematically applying the principles of thermal agitation, pH modification, and co-solvency, researchers can overcome solubility limitations. A thorough understanding of the compound's physicochemical properties and the constraints of the downstream biological assay is paramount to selecting the optimal solubilization strategy, ensuring the generation of reliable and meaningful data.
References
-
Solubility of 2-Aminothiazole , Solubility of Things. Available at: [Link]
-
Turbidimetric (Kinetic) Solubility Assay , Domainex. Available at: [Link]
-
ADME Solubility Assay , BioDuro. Available at: [Link]
-
Aqueous Kinetic Solubility , ADME@NCATS - NIH. Available at: [Link]
-
Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles , Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing , LinkedIn. Available at: [Link]
-
Advances in Solubility Enhancement Techniques , International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Techniques for Improving Solubility , International Journal of Medical Science and Dental Research. Available at: [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects , ACS Publications. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement , Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Methods to boost solubility , IJSDR. Available at: [Link]
-
pKa Data Compiled by R. Williams , Classic Works in Chemical Education. Available at: [Link]
-
solvents dimethyl sulfoxide: Topics by Science.gov , Science.gov. Available at: [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery , MDPI. Available at: [Link]
-
Some of my compounds are soluble in DMSO - how can they be crystallized? , ResearchGate. Available at: [Link]
-
DMSO solubility and bioscreening , ResearchGate. Available at: [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole , MDPI. Available at: [Link]
-
Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids , ChemRxiv. Available at: [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants , PMC. Available at: [Link]
-
Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions , PMC. Available at: [Link]
-
The Effects of pH on Solubility , Chemistry LibreTexts. Available at: [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development , Frontiers. Available at: [Link]
-
2-Aminothiazole , Wikipedia. Available at: [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity , PMC. Available at: [Link]
-
Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions , MDPI. Available at: [Link]
-
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs , IRIS . Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities , MDPI. Available at: [Link]
-
Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib , PubMed. Available at: [Link]
-
5% DMSO, 95% PEG300 for oral gavage in mice? , ResearchGate. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 11. enamine.net [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 15. 96-50-4 CAS MSDS (2-Aminothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ijmsdr.org [ijmsdr.org]
- 18. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 4-(Substituted-Pyridyl)thiazol-2-amines
[1]
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of 4-(substituted-pyridyl)thiazol-2-amines utilizing microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating effects of microwave irradiation, this protocol overcomes the limitations of conventional Hantzsch condensation—specifically reducing reaction times from hours to minutes while significantly suppressing byproduct formation. This guide is designed for medicinal chemists targeting kinase inhibitors and antimicrobial agents where the 2-aminothiazole scaffold is a privileged pharmacophore.
Scientific Foundation & Mechanism
The Hantzsch Thiazole Synthesis
The core transformation relies on the Hantzsch thiazole synthesis , a condensation reaction between an
Mechanism of Action:
-
Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the
-carbon of the -haloketone, displacing the halide (bromide). -
Intermediate Formation: An acyclic thioimidate intermediate is formed.
-
Cyclization: The amino group of the thiourea attacks the carbonyl carbon of the ketone, closing the ring.
-
Dehydration: Loss of a water molecule drives the aromatization, yielding the final thiazole ring.
Microwave Dielectric Heating Effect
Unlike conventional conductive heating, microwave irradiation (2.45 GHz) interacts directly with the dipole of the solvent (e.g., ethanol) and the reagents.
-
Dipolar Polarization: Polar molecules align with the oscillating electric field, generating heat through molecular friction.
-
Ionic Conduction: Dissolved ions (if present) oscillate, generating heat through collision.
-
The "Specific Microwave Effect": The rapid rise in temperature and superheating of the solvent leads to accelerated reaction kinetics, often improving regioselectivity and yield.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of the microwave-assisted Hantzsch condensation for thiazole synthesis.
Experimental Protocol
Reagents & Equipment
-
Substrate: 2-Bromo-1-(pyridin-2-yl)ethan-1-one (or substituted variants). Note:
-haloketones are lachrymators; handle in a fume hood. -
Reagent: Thiourea (1.0 - 1.2 equivalents).
-
Solvent: Absolute Ethanol (Green solvent of choice).
-
Microwave Reactor: Monomode reactor (e.g., CEM Discover or Anton Paar Monowave) is preferred for reproducibility, though multimode ovens can be used with proper vessel control.
Optimization of Reaction Parameters
The following data summarizes the optimization process to establish the standard operating procedure (SOP).
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | Ethanol | Reflux (Conv.) | 120 | 65 | Slow, byproduct formation. |
| 2 | Water | 100 (MW) | 10 | 55 | Poor solubility of ketone. |
| 3 | DMF | 120 (MW) | 5 | 78 | Difficult workup (high BP). |
| 4 | Ethanol | 80 (MW) | 5-10 | 92 | Optimal balance of yield/purity. |
| 5 | Ethanol | 120 (MW) | 2 | 85 | Slight degradation observed. |
Standard Operating Procedure (SOP)
Step 1: Preparation
-
In a 10 mL microwave-compatible glass vial, dissolve 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.0 mmol) in 3 mL of absolute ethanol.
-
Add thiourea (1.1 mmol, 1.1 equiv) to the solution.
-
Add a magnetic stir bar and seal the vial with a PTFE-lined cap.
Step 2: Microwave Irradiation
-
Place the vial in the microwave reactor cavity.
-
Program:
-
Mode: Dynamic (hold temperature).
-
Temperature: 80 °C.
-
Hold Time: 10 minutes.
-
Pressure Limit: 250 psi (safety cutoff).
-
Stirring: High.[1]
-
Power: Max 300W (system will modulate power to maintain 80°C).
-
-
Start the reaction.[2] Self-Validation: Monitor the temperature profile.[2][3] It should reach 80°C within 30-60 seconds.
Step 3: Work-up & Isolation
-
Allow the vial to cool to room temperature (using compressed air cooling feature of the reactor).
-
The reaction mixture will often precipitate the hydrobromide salt of the product.
-
Neutralization: Pour the reaction mixture into 10 mL of crushed ice/water. Adjust pH to ~9-10 using 10% ammonium hydroxide (
) or saturated . This liberates the free base. -
Filtration: Filter the resulting solid precipitate under vacuum.
-
Washing: Wash the solid with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
Drying: Dry the solid in a vacuum oven at 40°C for 2 hours.
Step 4: Purification (If necessary)
-
The product obtained is typically >95% pure.
-
If recrystallization is required, use hot Ethanol/DMF (9:1).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Results & Discussion
Yield Comparison
The microwave-assisted protocol demonstrates a clear superiority over conventional heating methods (oil bath reflux) for this specific scaffold.
| Method | Time | Yield | Purity (LC-MS) | Energy Efficiency |
| Microwave (This Protocol) | 10 min | 92% | >98% | High |
| Conventional Reflux | 2-4 hours | 65-70% | ~85% | Low |
Characterization Data (Representative)
For 4-(pyridin-2-yl)thiazol-2-amine :
-
Appearance: Yellowish crystalline solid.
-
Melting Point: 160–162 °C.
-
1H NMR (DMSO-d6, 400 MHz):
8.55 (d, 1H, Pyr-H), 7.85 (m, 2H, Pyr-H), 7.25 (m, 1H, Pyr-H), 7.15 (s, 2H, , exchangeable), 7.30 (s, 1H, Thiazole-H). -
LC-MS: [M+H]+ calculated: 178.04, found: 178.10.
Troubleshooting & Critical Parameters
To ensure this protocol is a self-validating system , pay attention to these critical control points:
-
Temperature Overshoot:
-
Issue: Temperature spikes above 100°C causing degradation (darkening of solution).
-
Solution: Use "PowerMax" or similar active cooling features if available. Ensure the vessel volume is appropriate (do not underfill).
-
-
Incomplete Reaction:
-
Check: TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting
-haloketone is less polar than the product. -
Solution: Extend reaction time by 2-minute increments. Do not increase temperature arbitrarily.
-
-
Sticky Solid during Workup:
-
Issue: Product oils out instead of precipitating.
-
Solution: Scratch the glass surface with a rod to induce nucleation or add a seed crystal. Ensure the water is ice-cold.
-
Safety Considerations
- -Bromoketones: Potent lachrymators and skin irritants. Weigh in a fume hood. Wear double nitrile gloves.
-
Microwave Vials: Inspect for scratches or chips before use to prevent vessel failure under pressure.
-
Solvents: Ethanol is flammable. Ensure the microwave cavity is ventilated.
References
-
Nayak, S. & Gaonkar, S.L. (2022). A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation.[4] Rasayan Journal of Chemistry, 15(1), 310-315.[4] Link
-
Rahatgaonkar, A.M., et al. (2009). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry, 21(2), 1039-1042. Link
-
Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.[5] Bioorganic & Medicinal Chemistry Letters, 24(6), 1448-1454. Link
-
Bagley, M.C., et al. (2002).[6] A new one-step synthesis of pyridines under microwave-assisted conditions.[6] Tetrahedron Letters, 43(46), 8331-8334. Link
-
BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Crystallization techniques for thiazole-pyridine amine salts
Application Note: Advanced Crystallization Protocols for Thiazole-Pyridine Amine Salts
Executive Summary & Chemical Context
Thiazole-pyridine hybrid scaffolds are ubiquitous in modern kinase inhibitors (e.g., anticancer therapeutics) due to their ability to engage hydrogen bond networks within ATP-binding pockets. However, their physicochemical nature presents a distinct challenge: they are typically weak bases with high lipophilicity.
When forming acid-addition salts to improve bioavailability, these molecules frequently exhibit "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than distinct nucleation. This occurs because the amorphous salt phase is often thermodynamically more stable than the supersaturated solution but kinetically more accessible than the crystalline lattice.
This guide details the protocols to bypass the oiling-out boundary, ensuring high-purity, crystalline salt formation.
Phase I: Pre-Formulation & Counter-Ion Selection
Before attempting crystallization, the thermodynamic landscape must be defined. Random acid addition frequently leads to amorphous gums.
The Rule
For a stable salt, the difference between the
-
Rule:
(ideally ).[2][3] -
Thiazole-Pyridine Specifics: The pyridine nitrogen is typically the primary protonation site (
). Thiazoles are weaker bases ( ). Therefore, strong acids (HCl, Methanesulfonic, Sulfuric) are required. Weak acids (Acetic, Fumaric) often result in co-crystals or unstable salts that disproportionate.
Salt Screening Decision Workflow
The following logic gate ensures resources are not wasted on non-viable salts.
Figure 1: Decision tree for salt selection, prioritizing the avoidance of Liquid-Liquid Phase Separation (LLPS).
Phase II: Thermodynamic Mapping (MSZW)
Successful crystallization requires operating within the Metastable Zone Width (MSZW) . For thiazole-pyridine salts, the MSZW is often narrow due to steep solubility curves.
Protocol: Polythermal MSZW Determination
-
Preparation: Suspend the salt (or 1:1 Base:Acid mix) in the solvent (e.g., Ethanol/IPA) at a concentration
. -
Dissolution: Heat at 1.0°C/min until the solution is clear (Point
). -
Cooling: Cool at 0.5°C/min. Monitor using FBRM (Focused Beam Reflectance Measurement) or visual turbidity.
-
Nucleation: Record the temperature where particles first appear (Point
). -
Calculation:
. -
Repeat: Perform for concentrations
to map the zone.
Critical Insight: If
Phase III: Crystallization Protocols
Protocol A: Reactive Crystallization (Primary Method)
Best for: First-time isolation, high purity, and controlling stoichiometry.
Materials:
-
Reactor A: Thiazole-Pyridine Free Base in Solvent (e.g., Ethyl Acetate or IPA).
-
Reactor B: Acid solution (e.g., HCl in IPA or Methanesulfonic acid in water).
-
Seeds: 0.5 - 1.0 wt% of the desired salt polymorph (milled).
Step-by-Step Procedure:
-
Dissolution: Dissolve Free Base in Reactor A at 50°C. Ensure complete dissolution (polish filter if necessary).
-
Stoichiometry Check: Calculate Acid equivalents precisely (typically 1.05 eq).
-
Initial Charge: Add 10% of the Acid solution to Reactor A. Note: The solution should remain clear.
-
Seeding (The Critical Step): Add seeds to Reactor A. Verify seeds do not dissolve (must be within the metastable zone).
-
Aging: Hold for 30-60 minutes. This allows a "seed bed" to establish, providing surface area for growth.
-
Controlled Addition: Add the remaining 90% Acid over 2-4 hours.
-
Why? Rapid addition spikes local supersaturation, causing nucleation of fines or amorphous oils. Slow addition forces growth onto the existing seeds.
-
-
Cooling: Cool to 5°C over 2 hours.
-
Isolation: Filter and wash with cold solvent.
Data Output: Reactive Crystallization Parameters
| Parameter | Specification | Reason for Control |
| Temperature | 45-55°C | Keeps system above the "Oiling Out" boundary. |
| Acid Addition Rate | 0.2 - 0.5 eq/hr | Prevents |
| Seed Loading | 1.0 wt% | Bypasses the high energy barrier of primary nucleation. |
| Agitation | 200-300 RPM | Ensures uniform mixing of acid; prevents local hotspots. |
Protocol B: Anti-Solvent Crystallization (Recrystallization)
Best for: Polishing purity or changing polymorphs.
Challenge: Anti-solvent addition is the most common cause of oiling out in hydrophobic salts.
Step-by-Step Procedure:
-
Solvent Selection: Dissolve the crude salt in a "Good Solvent" (e.g., Methanol or DMSO).
-
Anti-Solvent Selection: Choose a miscible "Poor Solvent" (e.g., Isopropyl Acetate or MTBE).
-
Reverse Addition (Preferred):
Troubleshooting: Overcoming "Oiling Out"
If the reaction mixture turns milky/opaque or droplets form on the reactor walls, you have hit the Liquid-Liquid Phase Separation (LLPS) boundary.
Corrective Action Plan:
-
Stop Cooling/Addition: Immediately halt the process.
-
Heat to Clear: Raise temperature until the oil redissolves and the solution is clear.
-
Seed at Higher Temperature: The oiling-out point is often 10-20°C below the saturation curve. You must seed above the oiling point but below the saturation point.
-
Change Solvent Polarity: Oiling out indicates the solvent is too polar for the hydrophobic salt. Add a lipophilic co-solvent (e.g., Toluene or Ethyl Acetate) to increase the solubility of the oil phase, pushing the LLPS boundary to a lower temperature.
Figure 2: Process Analytical Technology (PAT) feedback loop for detecting oiling out events in real-time.
Characterization & Validation
Every batch must be validated against the following criteria to ensure the protocol was successful.
-
PXRD (Powder X-Ray Diffraction): Confirm crystalline form. Amorphous content appears as a "halo" baseline.
-
DSC (Differential Scanning Calorimetry): Sharp melting endotherm indicates high purity. A broad exotherm prior to melting often indicates recrystallization of an amorphous phase (failed protocol).
-
HPLC: Check for "disproportionation." If the salt dissociates, the stoichiometry (Acid:Base ratio) will deviate from 1:1.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3][9] (2011).[2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3] (The definitive guide on pKa rules and salt selection).
-
FDA Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.Link
-
Cavanagh, K. L., et al. (2025). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." ResearchGate.[5][8] Link
-
Barrett, P., & Glennon, B. (2002).[10] "Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM." Chemical Engineering Research and Design. Link
-
Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization: Measurement and Application." Link
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bia.si [bia.si]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
Validation & Comparative
Comparing Kinase Inhibition: Fluoro-Substituted vs. Non-Fluoro Thiazole Scaffolds
[1]
Executive Summary: The Fluorine Impact
In the optimization of kinase inhibitors, the thiazole ring acts as a critical "hinge binder," interacting directly with the ATP-binding pocket of enzymes like c-Met , VEGFR2 , and BRAF . This guide objectively compares non-fluorinated thiazoles against their fluoro-substituted analogs .
Key Finding: While direct fluorination of the thiazole ring (C4/C5 positions) is synthetically rare due to stability issues, the strategic incorporation of fluorine into substituents attached to the thiazole core (e.g., p-fluorophenyl moieties) consistently yields superior kinase inhibition. This is driven by three mechanisms:
-
Metabolic Blockade: Preventing CYP450-mediated oxidation at labile C-H sites.
-
Electronic Tuning: Modulating the pKa of the thiazole nitrogen to optimize H-bond acceptor capability in the hinge region.
-
Hydrophobic Fit: Increasing lipophilicity (
) to better occupy hydrophobic pockets (e.g., the "gatekeeper" region).
Physicochemical & Mechanistic Comparison
The following table summarizes the core differences between a standard thiazole scaffold and its fluorinated analog in a kinase inhibitory context.
| Feature | Non-Fluoro Thiazole Scaffold | Fluoro-Substituted Thiazole Scaffold | Impact on Kinase Inhibition |
| Electronic Character | Standard electron density; Thiazole N ( | Electron-withdrawing (Inductive | Optimized H-Bonding: Prevents protonation at physiological pH, maintaining the neutral form required for accepting H-bonds from the kinase hinge backbone. |
| Lipophilicity ( | Moderate. | Increased (C-F bond is more lipophilic than C-H). | Enhanced Permeability: Improves cell membrane penetration and binding affinity in hydrophobic pockets (e.g., c-Met hydrophobic back-pocket). |
| Metabolic Stability | Susceptible to oxidative metabolism (hydroxylation) on phenyl appendages. | High stability. C-F bond energy (116 kcal/mol) resists CYP450 attack. | Prolonged Half-life ( |
| Steric Profile | Standard Van der Waals radius (H = 1.20 Å). | Slightly larger (F = 1.47 Å). | Conformational Lock: Can induce specific conformations via intramolecular interactions (e.g., S···F or H···F), locking the inhibitor in a bioactive pose. |
Case Study: c-Met Kinase Inhibition Data
Reference: Design and synthesis of thiazole carboxamide derivatives (Compound 51 series).
In a direct head-to-head comparison of c-Met inhibitors, researchers synthesized a series of thiazole-2-carboxamides. The sole variable was the substitution on the phenyl ring attached to the thiazole.
Experimental Data: IC50 Comparison
| Compound ID | Structure Description | Substituent ( | c-Met IC50 (nM) | Fold Improvement |
| 51e | Thiazole-2-carboxamide core | Phenyl (Non-Fluoro) | 34.48 nM | Reference |
| 51f | Thiazole-2-carboxamide core | 4-Fluorophenyl | 29.05 nM | 1.2x Potency |
| 51g | Thiadiazole analog (Control) | Phenyl (Non-Fluoro) | 39.36 nM | - |
| 51h | Thiadiazole analog (Control) | 4-Fluorophenyl | 35.42 nM | 1.1x Potency |
Analysis: The introduction of the fluorine atom at the para-position of the phenyl ring (Compound 51f) resulted in a measurable increase in potency compared to the non-fluorinated analog (51e). More importantly, in cellular assays (MKN-45 gastric cancer lines), the fluorinated analogs typically exhibit significantly better cytotoxicity due to the metabolic stability conferred by the fluorine, which prevents rapid degradation of the inhibitor.
Mechanistic Visualization
The following diagram illustrates the signaling pathway of c-Met and where the thiazole inhibitor intervenes, highlighting the structural logic of the fluorination.
Caption: c-Met signaling pathway blocked by Thiazole Inhibitor. The inset details the Structure-Activity Relationship (SAR) impact of the Fluorine atom.
Experimental Protocols
To replicate the data or synthesize these scaffolds, the following protocols are validated standard operating procedures.
Protocol A: Synthesis of Fluoro-Thiazole Scaffolds (Hantzsch Reaction)
Objective: To synthesize the 4-(4-fluorophenyl)thiazole core.
-
Reagents:
-
Component A: 2-Bromo-4'-fluoroacetophenone (1.0 equiv).
-
Component B: Thioacetamide or Thiourea derivative (1.0 equiv).
-
Solvent: Ethanol (EtOH) or DMF.
-
-
Procedure:
-
Dissolve Component A and Component B in EtOH (0.1 M concentration).
-
Reflux the mixture at 70–80°C for 2–4 hours . Monitor via TLC (Hexane:EtOAc 3:1).
-
Observation: The formation of the thiazole ring is often accompanied by the precipitation of the HBr salt.
-
Cool to room temperature. Neutralize with saturated
solution. -
Extract with Ethyl Acetate (
). Dry organic layer over .[1] -
Purification: Silica gel column chromatography.
-
-
Validation:
-
1H NMR: Look for the characteristic thiazole C5-proton singlet around
7.5–8.0 ppm. -
19F NMR: Verify the presence of the fluorine signal (typically
ppm).
-
Protocol B: In Vitro Kinase Assay (ADP-Glo)
Objective: To measure IC50 of the synthesized inhibitors against c-Met.
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM
, 0.1 mg/mL BSA. -
Workflow:
-
Step 1: Prepare serial dilutions of the Fluoro-Thiazole inhibitor in DMSO.
-
Step 2: Add c-Met enzyme (0.2 ng/µL) to 384-well plate.
-
Step 3: Add inhibitor and incubate for 10 minutes at RT (allows equilibrium binding).
-
Step 4: Initiate reaction by adding ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate 60 minutes .
-
Step 5: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Step 6: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Step 7: Read Luminescence.
-
-
Data Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.
References
-
Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Source: National Institutes of Health (PMC) [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: Taylor & Francis Online [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: RSC Advances [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Source: ACS Omega [Link]
-
Exploring a novel thiazole derivatives hybrid with fluorinated-indenoquinoxaline as dual inhibitors targeting VEGFR2/AKT. Source: Bioorganic Chemistry (via ScienceDirect) [Link]
A Comparative Guide to Reference Standards for the Analysis of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive technical overview of establishing and utilizing reference standards for the analysis of 4-(6-fluoro-2-pyridyl)thiazol-2-amine, a heterocyclic amine of interest in medicinal chemistry. As no commercial certified reference standard for this specific compound is readily available, this document details the in-house synthesis, qualification, and comparative analysis required to establish a reliable analytical standard.
The Imperative for a Qualified Reference Standard
In quantitative analysis, the reference standard is the cornerstone against which all measurements are compared. Its purity and well-characterized nature directly impact the accuracy and reliability of analytical data. For a novel compound like this compound, the absence of a commercially available, pharmacopeia-grade reference standard necessitates the preparation and rigorous qualification of an in-house standard. This process ensures traceability and consistency in analytical methods, which is crucial for drug discovery, process development, and quality control.
In-House Synthesis of this compound
The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[1][2][3] This method involves the condensation of an α-haloketone with a thioamide.
DOT Script for Synthesis Workflow
Caption: Synthetic route for this compound.
Experimental Protocol: Synthesis
-
Bromination of 2-Acetyl-6-fluoropyridine: To a solution of 2-acetyl-6-fluoropyridine in a suitable solvent (e.g., acetic acid or chloroform), add an equimolar amount of bromine dropwise with stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude 2-bromo-1-(6-fluoro-2-pyridyl)ethanone.
-
Hantzsch Thiazole Synthesis: The crude α-haloketone is then reacted with thiourea in a solvent such as ethanol.[4] The mixture is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain a solid of high purity.
Qualification of the In-House Reference Standard
A synthesized batch of this compound must undergo rigorous testing to be qualified as an in-house reference standard.[5][6][7][8] The qualification process involves comprehensive characterization and purity determination.
Structural Characterization
The identity of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, including the connectivity of atoms and the presence of the fluorine atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Purity Assessment
The purity of the in-house reference standard is a critical parameter and should be determined using multiple orthogonal methods.
| Analytical Technique | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity, with UV detection. | Chromatographic purity, detection of non-volatile impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass detection. | Confirms the identity of the main peak and provides mass information for impurities. |
| Quantitative NMR (qNMR) | Absolute quantification against a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte.[5][9][10] |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. | Determines the content of volatile impurities and residual solvents. |
| Karl Fischer Titration | Titrimetric method for water determination. | Quantifies the water content. |
Acceptance Criteria for In-House Reference Standard: A primary in-house reference standard should ideally have a purity of ≥99.5%.[11] The characterization data should be compiled in a comprehensive certificate of analysis.
Comparative Analysis: In-House Standard vs. Alternatives
While a certified reference standard for this compound is not available, a comparative analysis can be performed against commercially available structural analogs. This comparison provides context for the analytical performance of the in-house standard.
| Compound | Purity | Certification | Structural Similarity | Vendor Example |
| In-House this compound | Determined by orthogonal methods (e.g., qNMR, HPLC) | In-house qualified | N/A | N/A |
| 4-(2-Fluorophenyl)-1,3-thiazol-2-amine | Typically >95% | Research Grade | Isomeric variation of the fluoro-substituted ring | Sigma-Aldrich[12] |
| 2-Amino-4-(4-pyridyl)-thiazole | ≥97% | Research Grade | Lacks the fluorine substituent | Cayman Chemical[13] |
| 4-(Pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]thiazol-2-amine | Research Grade | Research Grade | Different substitution pattern on the thiazole and pyridine rings | PubChem CID 4527770[14] |
Analytical Methodologies for Quantification
Validated analytical methods are essential for the reliable quantification of this compound in various matrices. Below are protocols for two commonly employed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis and purity determination.
DOT Script for HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
Experimental Protocol: HPLC-UV
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[15][16]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 272 nm for a similar aminothiazole).[17]
-
Column Temperature: 30 °C.
-
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include tailing factor (≤ 2.0), theoretical plates (> 2000), and reproducibility of injections (%RSD ≤ 2.0%).
-
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[16]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level impurity analysis.[18][19][20]
Experimental Protocol: LC-MS/MS
-
Chromatographic Conditions:
-
Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is often used for faster analysis times.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion will be the protonated molecule [M+H]⁺, and fragment ions will be determined by infusion experiments.
-
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with a different mass can be used.
-
Method Validation: For bioanalytical applications, method validation should follow regulatory guidelines, assessing parameters like selectivity, matrix effect, recovery, and stability.[21]
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[10][21][22][23]
Protocol for Forced Degradation:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photodegradation: Solution exposed to UV light (254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all significant degradation products. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.
Conclusion
The analysis of novel compounds like this compound requires a systematic and rigorous approach to establish a reliable analytical framework. In the absence of commercially available certified reference standards, the in-house synthesis, comprehensive characterization, and meticulous qualification of a reference standard are indispensable. This guide provides the foundational knowledge and detailed protocols for researchers to confidently establish and utilize such a standard. By employing validated analytical methods, such as HPLC-UV and LC-MS/MS, and understanding the stability of the molecule through forced degradation studies, scientists can ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.
References
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51–59.
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]
-
Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS [Video]. YouTube. [Link]
-
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Pharma Dekho. (2023, December 27). SOP for force degradation study. [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]
- El-Sayed, N. N. E., et al. (2016).
- Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277).
-
Starodub, M. (2019, December 9). Reference standards biopharmaceutical products - Do you have your reference standard program in place?. [Link]
-
Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]
-
SIELC Technologies. (2018, February 16). Separation of Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- on Newcrom R1 HPLC column. [Link]
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
-
Pharmaceutical Technology. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
- Chowdhury, G., et al. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (33), 1634.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC chemistry, 18(1), 1-15.
-
Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. [Link]
- Al-Omair, M. A., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8113-8127.
- Kumar, D. S., et al. (2022). An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. In AIP Conference Proceedings (Vol. 2390, No. 1, p. 020023). AIP Publishing LLC.
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC chemistry, 18(1), 220.
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
European Medicines Agency. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
Starodub, M. (2019, December 9). Reference standards biopharmaceutical products - Do you have your reference standard program in place?. [Link]
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
- Głowacki, R., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9226.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Lim, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1546-1563.
- Al-Ghorbani, M., et al. (2022). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. RSC advances, 12(12), 7356-7370.
-
PubChem. (n.d.). 4-(2-pyridyl)-N-[4-(trifluoromethyl)phenyl]thiazol-2-amine. Retrieved from [Link]
- Grygorenko, O. O., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5245.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. qvents.in [qvents.in]
- 6. edqm.eu [edqm.eu]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. starodub.nl [starodub.nl]
- 9. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. 4-(2-Fluorophenyl)-1,3-thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 13. caymanchem.com [caymanchem.com]
- 14. 4-(2-pyridyl)-N-[4-(trifluoromethyl)phenyl]thiazol-2-amine | C15H10F3N3S | CID 4527770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. m.youtube.com [m.youtube.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. biomedres.us [biomedres.us]
- 23. pharmadekho.com [pharmadekho.com]
Elemental Analysis of Fluorinated Heterocycles: A Comparative Guide for C₈H₆FN₃S
Executive Summary & Theoretical Baseline
In drug discovery, the molecular formula C₈H₆FN₃S often corresponds to fused heterocyclic scaffolds such as 6-fluoro-2-aminobenzothiazole or 5-fluoro-1,2,3-benzothiadiazole . These motifs are prevalent in kinase inhibitors and neuroprotective agents.
Validating the purity of such compounds presents a specific analytical challenge: the simultaneous presence of Fluorine (F) and Sulfur (S) . Fluorine interferes with standard combustion analysis by attacking quartz components, while Sulfur requires high-temperature oxidation to prevent low recovery.
This guide compares the three primary validation methodologies: Automated Combustion (CHNS) , Oxygen Flask Combustion (Schöniger) , and High-Resolution Mass Spectrometry (HRMS) , providing protocols to ensure compliance with the standard Journal of Organic Chemistry (JOC) acceptance limit of ±0.4% .
Theoretical Composition (C₈H₆FN₃S)
Based on IUPAC Standard Atomic Weights
| Element | Count | Atomic Weight | Total Mass | Mass % (Theoretical) | Acceptable Range (±0.4%) |
| Carbon (C) | 8 | 12.011 | 96.088 | 49.22% | 48.82% – 49.62% |
| Hydrogen (H) | 6 | 1.008 | 6.048 | 3.10% | 2.70% – 3.50% |
| Nitrogen (N) | 3 | 14.007 | 42.021 | 21.53% | 21.13% – 21.93% |
| Sulfur (S) | 1 | 32.060 | 32.060 | 16.42% | 16.02% – 16.82% |
| Fluorine (F) | 1 | 18.998 | 18.998 | 9.73% | 9.33% – 10.13% |
| Total | 195.215 | 100.00% |
Comparative Analysis of Methodologies
Method A: Automated Dynamic Flash Combustion (CHNS)
Best for: Routine purity checks of C, H, N (with modifications).
Standard CHNS analyzers use a quartz combustion tube. When C₈H₆FN₃S combusts, it releases Hydrogen Fluoride (HF). HF reacts with the quartz (SiO₂) to form SiF₄, permanently damaging the reactor and causing low Fluorine recovery and high Carbon errors due to carbide formation.
-
The Fix: You must use a Tungsten (VI) Oxide (WO₃) or Magnesium Oxide (MgO) additive in the tin capsule. This acts as a "scavenger" to bind Fluorine and aid Sulfur oxidation.
-
Pros: Fast (5 mins/run), automated, minimal operator skill required.
-
Cons: Cannot quantify Fluorine directly; rapid degradation of combustion tubes; Sulfur "tailing" effects.
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography
Best for: Direct quantification of Fluorine and Sulfur (The "Gold Standard").
The sample is wrapped in ashless paper and ignited in a pure Oxygen atmosphere within a sealed flask containing an absorbing solution (e.g., NaOH/H₂O₂). The resulting fluoride (F⁻) and sulfate (SO₄²⁻) ions are then quantified via Ion Chromatography (IC) or titration.
-
Pros: Eliminates matrix interference; accurate F and S quantification; no quartz etching issues.
-
Cons: Labor-intensive; requires high operator precision; safety risk (pressurized glass).
Method C: High-Resolution Mass Spectrometry (HRMS)
Best for: Precious samples (<1 mg) or when EA fails.
While not a direct measure of bulk purity (it measures molecules, not bulk composition), HRMS is accepted by journals like JOC if combustion analysis is impossible.
-
Pros: Requires nanograms of sample; confirms molecular formula exact mass.
-
Cons: Does not detect inorganic impurities (salts, silica); does not prove bulk homogeneity.
Decision Matrix & Workflow
The following diagram illustrates the logical selection process for analyzing C₈H₆FN₃S.
Figure 1: Analytical workflow for fluorinated sulfur compounds. Note the critical addition of WO₃ for automated combustion to prevent quartz damage.
Detailed Protocol: Modified Schöniger Flask Method
Recommended for C₈H₆FN₃S to accurately capture Fluorine and Sulfur.
Reagents & Equipment
-
Flask: 500 mL thick-walled Erlenmeyer with platinum sample carrier fused to the stopper.
-
Absorbing Solution: 10 mL of 0.1 M NaOH + 3 drops of 30% H₂O₂ (oxidizes SO₂ to SO₄²⁻).
-
Paper: Ashless filter paper (Whatman No. 40 or equivalent), cut into "flag" shapes.
-
Ignition: Infrared igniter or open flame (in safety cabinet).
Step-by-Step Procedure
-
Preparation:
-
Rinse the Schöniger flask with deionized water.
-
Add 10 mL of Absorbing Solution to the flask.
-
Flush the flask with pure Oxygen (O₂) for 60 seconds. Do not let the delivery tube touch the liquid.
-
-
Weighing (The Source of Most Errors):
-
Using a microbalance (readability 0.001 mg), weigh 3.0 – 5.0 mg of C₈H₆FN₃S onto the ashless paper flag.
-
Fold the paper carefully to encapsulate the sample, leaving a fuse strip exposed.
-
Clamp the paper into the platinum carrier.[1]
-
-
Combustion:
-
Ignite the paper fuse and immediately insert the stopper into the oxygen-filled flask.[1]
-
Invert the flask immediately. This creates a liquid seal at the stopper (preventing gas escape) and protects the stopper from direct heat.
-
Safety Note: Hold the flask inside a safety mesh or behind a blast shield.
-
-
Absorption:
-
Shake the flask vigorously for 3 minutes.
-
Allow to stand for 15–30 minutes to ensure complete absorption of F⁻ and SO₄²⁻ mist.
-
-
Quantification (Ion Chromatography):
-
Transfer the solution to a volumetric flask (e.g., 50 mL) and dilute with mobile phase (e.g., Carbonate/Bicarbonate buffer).
-
Inject into an Anion Exchange Column (e.g., Dionex IonPac AS11).
-
Calibrate using NaF and Na₂SO₄ standards.
-
Troubleshooting & Data Interpretation
If your results fall outside the ±0.4% tolerance, consult this table before re-synthesizing.
| Observation | Probable Cause | Corrective Action |
| Low %C, High %H | Incomplete Combustion (C-F bonds are stable). | Increase combustion temperature (>1000°C) or add WO₃ powder to the sample. |
| Low %F | Reaction with glassware (SiF₄ formation). | Switch from Automated CHNS to Schöniger Flask method. |
| High %S | Interference from Fluorine in titration methods. | Use Ion Chromatography (IC) instead of Thorin titration. |
| All values low | Solvate presence (Water/DCM). | Check ¹H NMR for solvent peaks. Dry sample at 50°C under high vacuum (P < 0.1 mbar) for 24h. |
| %N is perfect, others fail | Sample is homogeneous but wet/impure. | Recalculate theoretical values including 0.5 mol H₂O and see if it fits. |
The "Shark Skin" Effect
Fluorinated compounds often exhibit hydrophobic properties that make them "pop" or splatter during rapid heating. In automated analyzers, this can cause sample loss before combustion is complete.
-
Solution: Use a "double-tin" method (wrap the sample in one tin, then place that inside a second tin) to delay the burst until the sample is in the hottest zone.
References
-
American Chemical Society. (2023). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]
-
Schöniger, W. (1955).[1][2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational text for Oxygen Flask Combustion).[1][3]
-
Exeter Analytical. (2023). Oxygen Flask Combustion: The Safe & Reliable Method for Halogens. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established principles of chemical waste management and are designed to be self-validating systems of safety and compliance.
Foundational Principle: Hazard Identification and Assessment
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific, validated Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile by examining analogous structures, such as other aminothiazole derivatives. This approach, rooted in chemical expertise, allows us to handle the compound with appropriate caution.
Based on data for similar compounds, we can anticipate the following hazards[1][2][3]:
| Hazard Category | GHS Pictogram | Hazard Statement (Inferred) | Rationale / Causality |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Many amine-containing heterocyclic compounds exhibit oral toxicity. | |
| Skin Irritation | H315: Causes skin irritation | A common characteristic of thiazole and pyridine derivatives. | |
| Serious Eye Irritation | H319: Causes serious eye irritation | The potential for skin irritation strongly suggests a similar risk to sensitive eye tissue. | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Fine powders or aerosols of complex organic molecules can irritate the respiratory tract. |
Given these potential hazards, all waste generated from work with this compound must be treated as hazardous chemical waste. Under no circumstances should any waste containing this compound be disposed of down the drain or in regular trash [4].
Operational Protocol: Waste Segregation at the Point of Generation
The cornerstone of safe disposal is the meticulous segregation of waste as it is generated. This prevents dangerous reactions between incompatible chemicals and ensures that each waste stream can be handled by a specialized disposal facility[5][6]. The following workflow provides a clear, step-by-step process for managing waste.
Caption: Waste Segregation and Disposal Workflow for this compound.
Essential Logistics: Container Management and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the EPA and are critical for safety and compliance[7].
-
Container Integrity : All waste containers must be in good condition, free from leaks or cracks, and made of a material compatible with the waste (e.g., High-Density Polyethylene - HDPE for solids and solvents). The container must always be kept closed except when adding waste[7].
-
Labeling : Every waste container must be clearly and legibly labeled as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE" [6].
-
The full chemical name: "this compound" . Do not use abbreviations or formulas[7].
-
A list of all other constituents in the container, with estimated percentages (e.g., "Methanol: ~80%, Dichloromethane: ~20%").
-
The date of accumulation.
-
The name and location of the generating researcher/laboratory.
-
Emergency Protocol: Spill and Decontamination Procedures
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination. This protocol is designed for manageable, small-scale laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team immediately[8].
Step-by-Step Spill Cleanup:
-
Alert & Isolate : Immediately alert personnel in the vicinity. If the substance is volatile, work within a chemical fume hood. Restrict access to the spill area[8].
-
Don PPE : At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves (e.g., nitrile).
-
Contain the Spill :
-
For Solid Spills : Gently cover the spill with a paper towel to prevent dust from becoming airborne. Moisten the towel slightly with a suitable solvent (like methanol or isopropanol) to aid in collection[9].
-
For Liquid Spills : Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pad[2][10].
-
-
Collect the Waste :
-
Carefully scoop the absorbed liquid or solid powder into a designated hazardous waste container[9]. Use non-sparking tools if flammable solvents are present.
-
Place all contaminated materials, including used paper towels, absorbent pads, and gloves, into a heavy-duty plastic bag labeled for hazardous waste disposal[10].
-
-
Decontaminate the Area :
-
Clean the spill surface thoroughly. A common and effective method is to wipe the area with soap and water[11].
-
For residual chemical traces, a wipe-down with a solvent in which the compound is soluble (e.g., isopropanol or ethanol), followed by the soap and water wash, is recommended.
-
Dispose of all cleaning materials (sponges, towels) as hazardous waste[11].
-
-
Document the Incident : Report the spill to your laboratory manager or Environmental Health & Safety (EHS) department, as per your institution's policy[8].
By adhering to these detailed procedures, you not only ensure regulatory compliance but also foster a culture of safety and responsibility within your laboratory. This commitment to meticulous chemical handling, from initial use to final disposal, is the hallmark of a trustworthy and expert scientific practice.
References
-
Hazardous Chemical Waste Management Guidelines . Columbia University | Research. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
-
Laboratory chemical waste disposal guidelines . University of Otago. [Link]
-
Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]
-
8 Steps to Handling a Lab Chemical Spill . ReAgent. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee, Knoxville. [Link]
-
Chemical Spill Response Procedures . University of Louisville Department of Environmental Health and Safety. [Link]
-
Cleaning up chemical spills in the laboratory . The Official Blog of Edvotek. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . Triumvirate Environmental. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
-
Learn the Basics of Hazardous Waste . US Environmental Protection Agency (EPA). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Safety Data Sheet for ACTICIDE 45 . Thor Specialties, Inc. [Link]
-
MATERIAL SAFETY DATA SHEET . Greenbook.net. [Link]
-
4-(Pyridin-2-yl)-1,3-thiazol-2-amine . PubChem, National Center for Biotechnology Information. [Link]
-
2-Aminothiazole | CAS#:96-50-4 . Chemsrc. [Link]
-
2-Amino-6-fluorobenzothiazole . PubChem, National Center for Biotechnology Information. [Link]
-
2-Amino-4-(4-nitrophenyl)thiazole . NIST WebBook. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. 4-(2-Fluorophenyl)-1,3-thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. louisville.edu [louisville.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. westlab.com [westlab.com]
- 11. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
A Researcher's Guide to the Safe Handling of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine
As a novel compound in drug discovery and development, 4-(6-Fluoro-2-pyridyl)thiazol-2-amine presents a unique set of handling requirements. This guide, intended for researchers and laboratory professionals, provides a detailed protocol for the safe handling, use, and disposal of this compound. The following procedures are based on the known hazards of similar aminothiazole and fluorinated pyridine derivatives and are designed to ensure the highest level of safety in the laboratory.
Hazard Assessment and Risk Mitigation
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, an analysis of analogous compounds, such as other aminothiazole derivatives and fluorinated pyridines, indicates a number of potential hazards. These include:
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and engineering controls is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides good resistance to a range of chemicals. Double gloving is recommended for extended procedures or when handling larger quantities[5]. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against splashes and airborne particles. If there is a significant splash risk, a face shield should be worn in addition to goggles[6][7]. |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from contamination. A lab coat should be fully buttoned. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary method for respiratory protection. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary[6]. |
It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety at every stage of your research.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the compound's name and hazard information. Keep the container tightly closed when not in use[1][8][9].
2. Handling and Use:
-
All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure[10].
-
Before use, ensure that an eyewash station and safety shower are readily accessible[9].
-
Use dedicated spatulas and glassware.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
Avoid the formation of dust and aerosols[2].
3. Spill Management:
-
In the event of a small spill, carefully wipe up the solid with a damp cloth or absorb a liquid spill with an inert absorbent material (e.g., vermiculite, sand)[1]. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
4. Decontamination:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][10].
The following diagram illustrates the standard operational workflow for handling this compound.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. pppmag.com [pppmag.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. medline.com [medline.com]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
